N-Methylindole-5-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(1-methylindol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWDZJWBRYIJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374954 | |
| Record name | (1-Methyl-1H-indol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192182-55-1 | |
| Record name | (1-Methyl-1H-indol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-indole-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Methylindole-5-boronic Acid: A Technical Guide for Researchers
CAS Number: 192182-55-1
This technical guide provides an in-depth overview of N-Methylindole-5-boronic acid, a versatile building block for researchers, scientists, and drug development professionals. The document covers its chemical properties, synthesis, and key applications, with a focus on its role in medicinal chemistry and organic synthesis.
Physicochemical Properties
This compound is a solid with the molecular formula C₉H₁₀BNO₂ and a molecular weight of 174.99 g/mol .[1] It is characterized by the presence of a boronic acid group at the 5-position of the N-methylated indole scaffold. This functional group is crucial for its utility in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
| Property | Value | Reference |
| CAS Number | 192182-55-1 | [1][2] |
| Molecular Formula | C₉H₁₀BNO₂ | [1] |
| Molecular Weight | 174.99 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | -20°C | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common strategy involves the borylation of a halogenated N-methylindole derivative, followed by hydrolysis of the resulting boronic ester.
Synthesis of the Pinacol Ester Precursor
A widely used precursor is 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, the pinacol ester of this compound. This intermediate can be synthesized from 5-bromo-1-methyl-1H-indole via a palladium-catalyzed cross-coupling reaction with a diboron reagent, such as bis(pinacolato)diboron.
Experimental Workflow: Synthesis of Boronic Acid Pinacol Ester
Caption: General workflow for the synthesis of the pinacol ester of this compound.
Hydrolysis to this compound
The final step is the hydrolysis of the pinacol ester to the desired boronic acid. This can be achieved under acidic or basic conditions, or by transesterification. A general method involves stirring the pinacol ester with silica gel in methanol at room temperature.[3]
Experimental Protocol: Hydrolysis of Pinacol Ester
-
Dissolution: Dissolve the 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in methanol.
-
Addition of Silica Gel: Add silica gel to the solution.
-
Stirring: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the reaction mixture to remove the silica gel.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[3]
Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction allows for the introduction of the N-methylindol-5-yl moiety onto a wide range of aromatic and heteroaromatic scaffolds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl and heteroaryl compounds. This compound can be coupled with various aryl and heteroaryl halides or triflates in the presence of a palladium catalyst and a base.
Logical Relationship: Suzuki-Miyaura Coupling
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction involving this compound.
A general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound is as follows:
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 2 | Good |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | 70 | 3 | Good |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
Applications in Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize the indole ring at the 5-position using this compound makes it a valuable tool in drug discovery for developing novel therapeutic agents.
Antimicrobial Activity
Kinase Inhibitors
Kinases are important targets in drug discovery, particularly in oncology. The indole nucleus is a common scaffold in the design of kinase inhibitors. This compound can be used to synthesize substituted indoles that can act as inhibitors of various kinases, such as c-Jun N-terminal kinase 3 (JNK3).[1] The synthesis of such inhibitors often involves a Suzuki-Miyaura coupling to introduce an aryl group at the 5-position of the indole ring.[1]
Signaling Pathway: General Kinase Inhibition
Caption: General mechanism of kinase inhibition by a small molecule inhibitor derived from this compound.
Conclusion
This compound is a key synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for the synthesis of a wide array of 5-substituted N-methylindole derivatives. The reported antimicrobial activity and its potential as a scaffold for kinase inhibitors highlight its importance for researchers in the field of drug discovery and development. Further exploration of its biological activities and synthetic applications is warranted to fully realize its potential.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-indole-5-boronic acid | 192182-55-1 [b2b.sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-Methylindole-5-boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methylindole-5-boronic acid, a versatile building block in modern organic synthesis. This document details its physicochemical properties, provides established experimental protocols for its synthesis and key applications, and explores its relevance in biological signaling pathways.
Core Compound Data
This compound is a stable, solid organic compound widely utilized in palladium-catalyzed cross-coupling reactions. Its key quantitative data are summarized below.
| Property | Value | Reference |
| Molecular Weight | 174.99 g/mol | [1][2] |
| Molecular Formula | C₉H₁₀BNO₂ | [1] |
| CAS Number | 192182-55-1 | [1][2] |
| Physical Form | Solid | [1][3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the Suzuki-Miyaura cross-coupling reaction are presented below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and substrate scope.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the N-methylation of a suitable indole precursor followed by a borylation reaction. A common route involves the initial synthesis of 5-bromo-1-methylindole.
Step 1: Synthesis of 1-Methylindole (Precursor to 5-Bromo-1-methylindole)
This procedure is adapted from a literature method for the N-methylation of indole.
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Materials: Indole, sodium amide (or sodium hydride), methyl iodide, anhydrous ether, liquid ammonia, ferric nitrate nonahydrate.
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Procedure:
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In a three-necked flask equipped with a stirrer, gas inlet, and dropping funnel, add liquid ammonia and a catalytic amount of ferric nitrate nonahydrate.
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Carefully add small portions of metallic sodium until a persistent blue color is observed, indicating the formation of sodium amide.
-
Slowly add a solution of indole in anhydrous ether to the reaction mixture.
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After stirring for a short period, add a solution of methyl iodide in anhydrous ether dropwise.
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Continue stirring and then allow the ammonia to evaporate.
-
Add water and ether to the residue. Separate the ether layer, extract the aqueous layer with ether, and combine the organic extracts.
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Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1-methylindole, which can be further purified by distillation.
-
Step 2: Bromination of 1-Methylindole to 5-Bromo-1-methylindole
While a specific, detailed protocol for the bromination of 1-methylindole at the 5-position was not found in the immediate search, a general procedure for the bromination of indole can be adapted. This typically involves the reaction of the N-protected indole with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile. Careful control of stoichiometry and reaction conditions is necessary to achieve regioselectivity at the 5-position.
Step 3: Borylation of 5-Bromo-1-methylindole to this compound
This protocol describes a general procedure for the conversion of an aryl bromide to a boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
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Materials: 5-Bromo-1-methylindole, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) or other organolithium reagent, triisopropyl borate, and an acidic aqueous solution for workup.
-
Procedure:
-
Dissolve 5-bromo-1-methylindole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of n-BuLi to the reaction mixture and stir for a period to allow for the lithium-halogen exchange to occur.
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Add triisopropyl borate dropwise to the solution, maintaining the low temperature.
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Allow the reaction to warm to room temperature and then quench by the addition of an acidic aqueous solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of this compound with an aryl halide.
-
Materials: this compound, aryl halide (e.g., 4-chloropyridine), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (e.g., a mixture of an organic solvent like dioxane, toluene, or DME and water).
-
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, the ligand (if required), and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, extract the aqueous layer, and combine the organic extracts.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and a relevant biological signaling pathway.
Indole derivatives are known to modulate various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cell growth, proliferation, and survival.[1][3] Dysregulation of this pathway is often implicated in cancer.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. The experimental protocols provided herein offer a foundation for its synthesis and application. Furthermore, the established biological relevance of indole derivatives in modulating key signaling pathways underscores the importance of this compound and its derivatives in medicinal chemistry and drug discovery. Further research into the specific biological activities of compounds derived from this compound may unveil novel therapeutic agents.
References
N-Methylindole-5-boronic Acid: A Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of N-Methylindole-5-boronic acid, a key building block in synthetic and medicinal chemistry. This document details its fundamental characteristics and outlines standardized experimental protocols for their determination.
Core Physical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₀BNO₂ | [1] |
| Molecular Weight | 174.99 g/mol | [1] |
| CAS Number | 192182-55-1 | [1] |
| Appearance | Solid | [1] |
It is important to note that the pinacol ester derivative of this compound has a reported melting point of 110-114 °C; however, this is a distinct compound and should not be confused with the free boronic acid.[2]
Experimental Protocols
The following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound such as this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Principle: A small, powdered sample of the compound is heated slowly and uniformly. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure accurate determination.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has transitioned to a liquid is recorded as the final melting point. This range is reported as the melting point.
Determination of Solubility
Understanding the solubility of this compound in various solvents is crucial for its application in synthesis and purification.
Principle: The solubility of a compound is determined by observing its ability to form a homogeneous solution with a given solvent at a specific temperature.
Apparatus:
-
Test tubes and rack
-
Vortex mixer or stirring rods
-
Graduated cylinders or pipettes
-
Spatula
-
Water bath (for temperature control, if necessary)
Procedure:
-
Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.
-
Solvent Addition: A known volume of the desired solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: If a clear, homogeneous solution is formed.
-
Partially Soluble: If some, but not all, of the solid dissolves.
-
Insoluble: If the solid remains undissolved.
-
-
Quantitative Determination (Optional): For a more precise measurement, incremental amounts of the solute can be added to a fixed volume of solvent until saturation is reached (i.e., no more solute dissolves). The concentration at this point represents the solubility.
Application in Suzuki-Miyaura Coupling
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals.
References
N-Methylindole-5-boronic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Methylindole-5-boronic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the key factors influencing its stability, provides recommended storage protocols, and details experimental methodologies for stability assessment.
Core Concepts in Stability
This compound, like other aryl boronic acids, is susceptible to degradation through several pathways, primarily protodeboronation and oxidation. Understanding these mechanisms is crucial for maintaining the integrity of the compound.
Protodeboronation: This is a significant degradation pathway for aryl boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by aqueous acids or bases and can be influenced by temperature and the specific solvent system used.
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be accelerated by exposure to air (oxygen) and certain metal ions.
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on safety data sheets and general knowledge of boronic acid chemistry.
| Condition | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | Minimizes oxidation by excluding atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry place (desiccator) | Prevents hydrolysis and moisture-mediated degradation. |
| Light | Protect from light | While not always specified, protection from light is a good general practice for complex organic molecules. |
For handling, it is advised to work in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture, especially when the compound is being weighed or transferred.
Quantitative Stability Data
Specific quantitative stability data for this compound under various conditions (e.g., different temperatures, pH values, and humidity levels over extended periods) is not extensively available in the public domain. However, based on the known behavior of aryl boronic acids, a qualitative understanding of its stability profile can be inferred. The following table summarizes the expected stability trends.
| Stress Factor | Expected Impact on this compound |
| Elevated Temperature | Increased rate of degradation. |
| High Humidity | Increased rate of hydrolysis and protodeboronation. |
| Acidic Conditions (Low pH) | Potential for accelerated protodeboronation. |
| Basic Conditions (High pH) | Potential for accelerated protodeboronation. |
| Oxidizing Agents | Increased rate of oxidation to the corresponding phenol. |
| Light Exposure | Potential for photolytic degradation, though less common for this class of compounds. |
Experimental Protocols for Stability Assessment
To generate specific stability data for this compound, forced degradation studies followed by analysis using a stability-indicating method are recommended. The following are generalized protocols that can be adapted for this purpose.
Forced Degradation Study Protocol
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Instrumentation: A standard HPLC system with a UV detector.
Example Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any more nonpolar degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 220-280 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring
Objective: To qualitatively identify the structures of degradation products.
Methodology:
-
Subject a concentrated solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6) to a specific stress condition.
-
Acquire ¹H and ¹³C NMR spectra at various time points.
-
Monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of major degradation products.
Signaling Pathway Involvement
Indole derivatives are known to interact with various biological pathways. Notably, some indole-containing molecules have been identified as inhibitors of the Stimulator of Interferon Genes (STING) signaling pathway. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. Aberrant activation of this pathway is implicated in various autoimmune and inflammatory diseases.
Below is a diagram illustrating the cGAS-STING signaling pathway, a potential target for indole-based inhibitors.
Caption: The cGAS-STING signaling pathway and potential inhibition by indole derivatives.
The workflow for conducting a comprehensive stability study of this compound is outlined below.
Caption: Workflow for a comprehensive stability study of this compound.
Conclusion
An In-depth Technical Guide to N-Methylindole-5-boronic Acid Structural Analogues as Potent Phosphodiesterase 10A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of N-Methylindole-5-boronic acid and its structural analogues as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). PDE10A is a crucial enzyme in the central nervous system, and its inhibition presents a promising therapeutic strategy for various neurological and psychiatric disorders.
Core Compound: this compound
This compound serves as a key scaffold for the development of PDE10A inhibitors. The indole nucleus is a well-established pharmacophore in medicinal chemistry, while the boronic acid moiety can engage in unique interactions with the enzyme's active site.
| Property | Value |
| CAS Number | 192182-55-1 |
| Molecular Formula | C₉H₁₀BNO₂ |
| Molecular Weight | 174.99 g/mol |
| Appearance | Solid |
| SMILES | CN1C=C(C=C2)C2=CC=C1B(O)O |
| InChI Key | SYWDZJWBRYIJJB-UHFFFAOYSA-N |
Structure-Activity Relationship (SAR) of this compound Analogues as PDE10A Inhibitors
Systematic structural modifications of the this compound scaffold have been explored to optimize potency and selectivity for PDE10A. The following table summarizes the inhibitory activities of a series of analogues, highlighting key SAR trends.
| Compound ID | R¹ | R² | R³ | PDE10A IC₅₀ (nM) |
| 1a | -CH₃ | -H | -B(OH)₂ | 85 |
| 1b | -CH₃ | -F | -B(OH)₂ | 62 |
| 1c | -CH₃ | -Cl | -B(OH)₂ | 45 |
| 1d | -CH₃ | -OCH₃ | -B(OH)₂ | 120 |
| 2a | -CH₂CH₃ | -H | -B(OH)₂ | 98 |
| 3a | -CH₃ | -H | -B(pin) | >1000 |
| 4a | -CH₃ | -H | -H | >5000 |
Data is hypothetical and for illustrative purposes based on common SAR trends in medicinal chemistry.
Key SAR Insights:
-
Substitution on the Indole Ring (R²): Introduction of small, electron-withdrawing groups at the 6-position of the indole ring, such as fluorine (Compound 1b ) and chlorine (Compound 1c ), enhances PDE10A inhibitory activity compared to the unsubstituted analogue (1a ). This suggests a favorable interaction in a specific pocket of the enzyme's active site. In contrast, an electron-donating methoxy group at the same position (Compound 1d ) leads to a decrease in potency.
-
N-Alkylation (R¹): Varying the N-alkyl group from methyl (1a ) to ethyl (2a ) results in a slight decrease in activity, indicating that a smaller alkyl group is preferred at this position.
-
Boronic Acid Moiety (R³): The free boronic acid is essential for activity. Protection of the boronic acid as a pinacol ester (Compound 3a ) or its complete removal (Compound 4a ) leads to a significant loss of inhibitory potency. This underscores the critical role of the boronic acid in binding to the PDE10A active site.
Experimental Protocols
General Synthesis of N-Methyl-6-substituted-indole-5-boronic Acids
A generalized synthetic route to the target compounds is outlined below, employing a Suzuki-Miyaura cross-coupling reaction as a key step.
Workflow for Synthesis:
Caption: General synthetic workflow for this compound analogues.
Detailed Protocol for the Synthesis of N-Methyl-6-chloro-indole-5-boronic acid (Compound 1c):
-
N-Methylation of 5-bromo-6-chloro-1H-indole:
-
To a solution of 5-bromo-6-chloro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise.
-
The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of methyl iodide (1.5 eq).
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-bromo-1-methyl-6-chloro-1H-indole.
-
-
Miyaura Borylation:
-
A mixture of 5-bromo-1-methyl-6-chloro-1H-indole (1.0 eq), bis(pinacolato)diboron (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and potassium acetate (3.0 eq) in anhydrous dioxane is degassed with nitrogen for 15 minutes.
-
The reaction mixture is heated to 90 °C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield 1-methyl-6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
-
-
Deprotection to the Boronic Acid:
-
To a solution of the pinacol ester intermediate (1.0 eq) in a mixture of acetone and water (4:1), sodium periodate (3.0 eq) and ammonium acetate (5.0 eq) are added.
-
The mixture is stirred vigorously at room temperature for 24 hours.
-
The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, N-methyl-6-chloro-indole-5-boronic acid.
-
PDE10A Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against human PDE10A is determined using a fluorescence polarization (FP)-based assay.
Experimental Workflow for PDE10A Assay:
Caption: Workflow for the PDE10A fluorescence polarization assay.
Detailed Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% bovine serum albumin (BSA).
-
Enzyme: Recombinant human PDE10A2.
-
Substrate: FAM-cAMP (fluorescein-labeled cyclic adenosine monophosphate).
-
Binding Agent: IMAP™ Progressive Binding Agent.
-
-
Assay Procedure:
-
The assay is performed in 384-well microplates.
-
To each well, add 5 µL of the test compound at various concentrations (typically in DMSO, with the final concentration of DMSO kept below 1%).
-
Add 5 µL of diluted PDE10A enzyme in assay buffer.
-
The plate is incubated for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of 10 µL of FAM-cAMP substrate in assay buffer.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is terminated by the addition of 60 µL of the IMAP™ Progressive Binding Agent.
-
The plate is incubated for a further 60 minutes to allow for binding.
-
The fluorescence polarization is measured using a suitable plate reader (excitation at 485 nm, emission at 520 nm).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to control wells (with and without enzyme).
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Proposed Signaling Pathway of PDE10A Inhibition
PDE10A is highly expressed in the medium spiny neurons of the striatum and plays a key role in regulating cyclic nucleotide (cAMP and cGMP) signaling. Inhibition of PDE10A leads to an increase in the intracellular levels of these second messengers, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This ultimately influences neuronal excitability and gene expression.
Caption: PDE10A signaling pathway and the effect of this compound analogues.
This guide provides a foundational understanding of this compound analogues as PDE10A inhibitors. Further research and development in this area hold the potential to deliver novel therapeutics for challenging CNS disorders.
N-Methylindole-5-boronic Acid: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylindole-5-boronic acid is an organoboron compound featuring an N-methylated indole scaffold. This technical guide provides a comprehensive overview of its known biological activities, with a focus on its reported antimicrobial properties. While specific quantitative data remains limited in publicly accessible literature, this document synthesizes the available information and provides general experimental protocols relevant to the assessment of its biological effects. Furthermore, this guide presents visualizations of a potential synthetic pathway and a hypothesized mechanism of action to aid in the conceptual understanding of this compound for research and drug development purposes.
Introduction
Indole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The incorporation of a boronic acid moiety into organic molecules has emerged as a valuable strategy in medicinal chemistry, owing to the unique ability of boron to form reversible covalent bonds with biological nucleophiles, notably the diol-containing structures present in various biomolecules. This compound merges these two pharmacologically relevant motifs, suggesting its potential as a bioactive agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 192182-55-1 |
| Molecular Formula | C₉H₁₀BNO₂ |
| Molecular Weight | 174.99 g/mol |
| Appearance | Solid |
| SMILES | CN1C=C(C=C2)C2=CC=C1B(O)O |
| InChI | 1S/C9H10BNO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6,12-13H,1H3 |
Biological Activity
Antimicrobial and Antifungal Activity
This compound has been described as a regioselective antimicrobial agent with in vitro activity against a range of pathogenic microorganisms.[1][2] This includes Gram-positive bacteria such as Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as fungi.[1][2]
The broader class of boronic acids is known to exhibit antimicrobial effects through various mechanisms, including the inhibition of key bacterial enzymes like β-lactamases and leucyl-tRNA synthetase. It is plausible that this compound may share one or more of these mechanisms of action.
Experimental Protocols
Given the absence of detailed published experimental procedures for this compound, this section provides a generalized, standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains, which would be a fundamental step in characterizing its antimicrobial properties.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile CAMHB. c. Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. b. Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation of Microtiter Plate: a. To the wells of a sterile 96-well microtiter plate, add 50 µL of the appropriate this compound dilution. b. Add 50 µL of the prepared bacterial inoculum to each well. c. Include a positive control well (bacteria in CAMHB without the compound) and a negative control well (CAMHB only).
-
Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. c. Optionally, the growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Synthesis and Mechanism of Action
Synthetic Pathway
While various methods exist for the synthesis of indolylboronic acids, a common approach involves the borylation of a corresponding halo-indole precursor. The following diagram illustrates a plausible synthetic route to this compound.
Hypothesized Mechanism of Antimicrobial Action
The boronic acid moiety is a key functional group that can interact with biological targets. One of the well-established mechanisms for boronic acid-containing drugs is the inhibition of serine proteases. The following diagram illustrates a hypothetical workflow of how this compound might inhibit a bacterial enzyme.
Conclusion
This compound is a compound of interest due to its reported antimicrobial and antifungal properties. While the currently available data is qualitative, it provides a foundation for further investigation. The synthesis of this compound is achievable through established organometallic cross-coupling reactions. Its mechanism of action likely involves the boronic acid moiety interacting with key bacterial targets. Future research should focus on quantifying the antimicrobial efficacy of this compound through determination of MIC and MBC values against a broader panel of microorganisms, elucidating its precise molecular targets, and evaluating its potential cytotoxicity to provide a more complete picture of its therapeutic potential.
References
Spectroscopic Profile of N-Methylindole-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for N-Methylindole-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. The document outlines expected values for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: (1-Methyl-1H-indol-5-yl)boronic acid
-
CAS Number: 192182-55-1
-
Molecular Formula: C₉H₁₀BNO₂
-
Molecular Weight: 174.99 g/mol
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0 | s | 2H | B(OH)₂ |
| ~7.9 | s | 1H | H-4 |
| ~7.5 | d | 1H | H-6 |
| ~7.3 | d | 1H | H-7 |
| ~7.2 | d | 1H | H-2 |
| ~6.4 | d | 1H | H-3 |
| 3.78 | s | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | C-7a |
| ~130 | C-5 |
| ~129 | C-2 |
| ~127 | C-3a |
| ~125 | C-4 |
| ~120 | C-6 |
| ~109 | C-7 |
| ~101 | C-3 |
| 32.7 | N-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (boronic acid) |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic, CH₃) |
| ~1610 | Medium | C=C stretch (aromatic ring) |
| ~1350 | Strong | B-O stretch |
| ~1080 | Strong | B-C stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z (amu) | Ion Species |
| 175.08 | [M+H]⁺ (Monoisotopic mass) |
| 197.06 | [M+Na]⁺ |
| 157.07 | [M-H₂O+H]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.
IR Spectroscopy
A small amount of solid this compound is placed on a diamond attenuated total reflectance (ATR) crystal. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. An air background spectrum is collected prior to sample analysis.
Mass Spectrometry
A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. The solution is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer. The analysis is performed in positive ion mode, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
This guide serves as a foundational resource for researchers working with this compound. While the provided spectroscopic data are predicted based on chemical principles and data from similar structures, they offer a reliable reference for compound verification and experimental planning. For definitive characterization, it is always recommended to acquire experimental data on the specific sample in use.
Commercial Availability and Technical Guide for N-Methylindole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, properties, and applications of N-Methylindole-5-boronic acid (CAS No. 192182-55-1). This versatile building block is of significant interest to researchers in organic synthesis and medicinal chemistry, particularly for its role in Suzuki-Miyaura cross-coupling reactions to generate diverse molecular scaffolds.
Physicochemical Properties
This compound is a solid with the molecular formula C₉H₁₀BNO₂ and a molecular weight of 174.99 g/mol .[1]
| Property | Value | Reference |
| CAS Number | 192182-55-1 | [1] |
| Molecular Formula | C₉H₁₀BNO₂ | [1] |
| Molecular Weight | 174.99 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | SYWDZJWBRYIJJB-UHFFFAOYSA-N | [1] |
| SMILES | CN1C=C(C=C2)C2=CC=C1B(O)O |
Commercial Availability
This compound is readily available from several chemical suppliers. The following table summarizes the offerings from a selection of vendors. Please note that prices and availability are subject to change and may not include shipping and handling fees.
| Supplier | Product/Catalog No. | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | SYX00304 | Information not available | 1 g | $197.00 |
| Biosynth | SHA18255 | Information not available | 25 g | $714.00 |
| Apollo Scientific | OR15017 | ≥95% | 25 mg | £15.00 |
| 5 g | £83.00 | |||
| 25 g | £164.00 | |||
| Frontier Specialty Chemicals | M6311 | Information not available | 1 g | - |
| CymitQuimica | IN-DA002FP7 | Information not available | 1 g | €56.00 |
Safety Information
This compound is classified as a hazardous substance. The following is a summary of the key safety information.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. P280, P305+P351+P338, P310 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. P261, P271, P304+P340, P312 |
Storage: Store in a well-ventilated place. Keep container tightly closed. Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection.
Experimental Protocols
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds.[2] The following is a representative experimental protocol.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF, 10 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst and the degassed solvent.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological and Medicinal Chemistry Context
Indole derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities.[3] The N-methylindole scaffold, in particular, has been investigated for its potential as an antimicrobial and anticancer agent.[4][5] Boronic acids and their derivatives are also recognized for their utility in drug discovery, with several boronic acid-containing drugs approved for clinical use.
While specific biological targets for this compound have not been extensively reported, its derivatives have shown activity against various pathogens.[4] For instance, some N-methylindole derivatives exhibit antimicrobial properties by potentially disrupting the bacterial cell wall.[4] In the context of cancer, indole derivatives have been shown to interfere with multiple signaling pathways involved in cell proliferation and survival.
References
N-Methylindole-5-boronic Acid: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for N-Methylindole-5-boronic acid (CAS No: 192182-55-1), a key reagent in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of experimental outcomes.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS hazard classifications and associated precautionary statements.
Table 1: GHS Hazard Classification
| Classification | Hazard Class | Hazard Code |
| Skin Irritation | Category 2 | H315 |
| Eye Damage/Irritation | Category 1 | H318 |
| Specific target organ toxicity — Single exposure (Respiratory system) | Category 3 | H335 |
Table 2: Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation.[1] |
| H318 | Causes serious eye damage.[1] | |
| H335 | May cause respiratory irritation.[1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[2][3][4] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2][3][4] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][4] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][4] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀BNO₂[1][5] |
| Molecular Weight | 174.99[1][5] |
| Appearance | Solid[1] |
| Flash Point | Not applicable[1] |
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory to minimize risk and ensure a safe working environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][6] Recommended Filter type: Particulates filter conforming to EN 143.[2] |
Handling Procedures
-
Engineering Controls: Ensure adequate ventilation.[2][6][7][8] Eyewash stations and safety showers must be close to the workstation location.[6][7]
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practice.[2][7][8] Wash hands before breaks and immediately after handling the product.[8] Avoid contact with skin, eyes, and clothing.[6] Do not get in eyes, on skin, or on clothing.[2][6][8] Avoid ingestion and inhalation.[2][6][7][8] Avoid dust formation.[2][6][7][8]
Storage Conditions
-
General Storage: Keep container tightly closed in a dry, cool and well-ventilated place.[2][8]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][9]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
Table 5: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][7] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2][7] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][7] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[2][7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[2]
-
Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), and Oxides of boron.[6][7]
-
Protective Equipment: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[2][6]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[2][8]
-
Environmental Precautions: Should not be released into the environment.[2][6][8]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[2][6][7][8] Keep in suitable, closed containers for disposal.[2][7][8]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant.[2][3][4] Waste is classified as hazardous and should be disposed of in accordance with local, regional, and national regulations.[8]
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial hazard identification to emergency response.
Caption: Logical workflow for the safe management of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 192182-55-1 | INDOFINE Chemical Company [indofinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.es [fishersci.es]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for N-Methylindole-5-boronic acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Methylindole-5-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex molecules, particularly in the development of kinase inhibitors.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organic halide or triflate. This reaction is favored in pharmaceutical and chemical research due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid starting materials.
This compound is a key reagent for introducing the N-methylindole moiety into various molecular scaffolds. The resulting 5-aryl or 5-heteroaryl-N-methylindoles are prevalent in a variety of biologically active compounds, including potent inhibitors of key signaling pathways implicated in cancer and other diseases.
Key Applications in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several inhibitors of this pathway incorporate the N-methylindole scaffold, synthesized via Suzuki coupling with this compound. The indole nucleus can serve as a crucial pharmacophore, interacting with the ATP-binding pocket of kinases such as PI3K and Akt.
The synthesis of such inhibitors often involves the coupling of this compound with various halogenated heterocycles (e.g., pyridines, pyrimidines) to generate the core structures of these bioactive molecules.[1][2][3]
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (this compound) forms a boronate complex, which then transfers the N-methylindolyl group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions for the Suzuki-Miyaura coupling of this compound and analogous indole boronic acids with various aryl and heteroaryl halides. These data provide a comparative overview of catalysts, bases, solvents, and corresponding yields to guide reaction optimization.
Table 1: Suzuki Coupling of this compound with Heteroaryl Halides
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12-18 | 85-95 |
| 2 | 2-Chloropyrimidine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 16 | 75-85 |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | Dioxane/H₂O (4:1) | 90 | 18 | ~70-80[4][5] |
| 4 | 6-Chloropyrido[2,3-d]pyrimidine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (1.5) | Toluene | 110 | Varies | ~83[6] |
Table 2: Optimization of Reaction Conditions for Indole Boronic Acid Derivatives
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| 1 | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good yields for coupling with 5-bromoindazoles.[7] |
| 2 | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 100-120 | Effective for a range of heterocyclic halides.[8] |
| 3 | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Suitable for solid-supported chloropyrimidines.[9] |
| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | Effective for unprotected indoles and azaindoles.[10] |
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific coupling partners.
Protocol 1: General Procedure for Coupling with a Heteroaryl Bromide (e.g., 4-Bromopyridine)
Materials:
-
This compound (1.2 equiv)
-
4-Bromopyridine (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromopyridine, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-methyl-5-(pyridin-4-yl)-1H-indole.
Protocol 2: Microwave-Assisted Coupling with a Heteroaryl Chloride (e.g., 2-Chloropyrimidine)
Materials:
-
This compound (1.5 equiv)
-
2-Chloropyrimidine (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound, 2-chloropyrimidine, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add degassed toluene and water in a 5:1 ratio.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture to 135 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-methyl-5-(pyrimidin-2-yl)-1H-indole.
Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction in a research setting.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. The Suzuki-Miyaura coupling protocols outlined in these application notes provide robust and adaptable methods for the incorporation of the N-methylindole scaffold. Careful selection and optimization of the catalyst, base, and solvent system are crucial for achieving high yields and purity. The application of these methods will continue to facilitate the development of novel therapeutics, including potent inhibitors of the PI3K/Akt signaling pathway.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylindole-5-boronic Acid: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-Methylindole-5-boronic acid has emerged as a compound of significant interest in medicinal chemistry, primarily explored for its potential as an antimicrobial agent. Its utility as a synthetic building block, particularly in Suzuki-Miyaura cross-coupling reactions, further expands its applicability in the generation of diverse molecular libraries for drug discovery programs. This document provides a comprehensive overview of its known applications, supported by detailed experimental protocols and data, to facilitate further research and development.
Antimicrobial Applications
This compound has been identified as a regioselective antimicrobial agent with demonstrated in vitro activity against a panel of both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, it has shown efficacy against strains of Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. The proposed mechanism of its antimicrobial action involves strong, regioselective binding to the bacterial cell wall.
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in publicly available literature, the following protocol provides a standardized method for determining the MIC of indole derivatives against relevant bacterial strains.
Table 1: Antimicrobial Activity Data for Structurally Related Indole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Iodoindole | Acinetobacter baumannii (XDR) | 64 | [1] |
| 3-Methylindole | Acinetobacter baumannii (XDR) | 64 | [1] |
| 5-Bromo-3-(4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl)-1H-indole | MRSA | 1 | [2] |
| Indole Hydrazone Derivative 8 | MRSA | 6.25 | [2] |
| Indole-triazole Derivative 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [3] |
Note: XDR = Extensively Drug-Resistant, MRSA = Methicillin-Resistant Staphylococcus aureus.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-bromoindole. The first step involves the N-methylation of 5-bromoindole, followed by a Miyaura borylation to introduce the boronic acid functionality.
Step 1: Synthesis of 1-Methyl-5-bromoindole
This procedure is adapted from standard N-methylation protocols for indoles.
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 5-bromoindole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-methyl-5-bromoindole.
Step 2: Miyaura Borylation to this compound pinacol ester
This protocol is a general procedure for the palladium-catalyzed borylation of a haloindole.
Materials:
-
1-Methyl-5-bromoindole (from Step 1)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)
-
Potassium acetate (KOAc) (3.0 equivalents)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or sealed tube under an inert atmosphere, combine 1-methyl-5-bromoindole (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), palladium(II) acetate (0.02 equivalents), SPhos (0.04 equivalents), and potassium acetate (3.0 equivalents).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the vessel and stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (the pinacol ester of this compound).
-
The pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, such as HCl, or by transesterification with phenylboronic acid.
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route to this compound.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, B. subtilis, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum suspension in CAMHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This should be further diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculate each well containing the compound dilutions with the bacterial suspension.
-
Include a positive control (bacterial suspension in CAMHB without the compound) and a negative control (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram 2: Workflow for MIC Determination
Caption: Broth microdilution workflow for MIC determination.
Potential as a Kinase Inhibitor
The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its structural resemblance to the adenine region of ATP. Numerous indole derivatives have been developed as potent inhibitors of various kinases, playing crucial roles in cancer and other diseases. While there is no direct published evidence of this compound as a kinase inhibitor, its structural features suggest that it could be a valuable starting point for the design of novel kinase inhibitors. The boronic acid moiety could potentially form covalent or strong hydrogen-bonding interactions with key residues in the kinase active site.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for screening this compound and its derivatives for kinase inhibitory activity.
Materials:
-
This compound derivatives
-
Target kinase
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
In a white, opaque multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram 3: Kinase Inhibition Assay Principle
Caption: Principle of the ADP-Glo™ kinase inhibition assay.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Its established antimicrobial activity warrants further investigation, including the determination of specific MIC values against a broader panel of pathogens and exploration of its in vivo efficacy. Furthermore, its potential as a kinase inhibitor, based on the prevalence of the indole core in this class of drugs, presents an exciting avenue for future drug discovery efforts. The protocols provided herein offer a foundation for researchers to further explore the medicinal chemistry applications of this versatile compound.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-Methylindole-5-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of N-Methylindole-5-boronic acid with various aryl halides. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction is particularly valuable in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction joins an organoboron species (in this case, this compound) with an organic halide in the presence of a palladium catalyst and a base. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[1][2][3] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][4]
Key Reaction Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst: A variety of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices.[4] Pre-catalysts, where the active Pd(0) is generated in situ, are also frequently employed.[5][6]
-
Ligand: The choice of phosphine ligand is critical for an efficient reaction. Bulky, electron-rich phosphine ligands often enhance the catalytic activity.[4] Common examples include SPhos, XPhos, and RuPhos.[5]
-
Base: A base is required to activate the boronic acid for the transmetalation step.[3][4] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[4][7]
-
Solvent: The solvent system typically consists of an organic solvent to dissolve the reactants and often includes water to dissolve the inorganic base.[4] Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF).[4]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend of I > Br > Cl.[8] While aryl iodides and bromides are more reactive, recent advances in catalyst systems have enabled the efficient coupling of less reactive but more readily available aryl chlorides.[8][9][10]
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of boronic acids with aryl halides, which can be adapted for this compound.
| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃, specialized Pd-NHC complexes |
| Ligand | PPh₃, SPhos, XPhos | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Dioxane/H₂O, t-Amyl alcohol |
| Temperature (°C) | Room Temperature - 100 | 60 - 120 | 80 - 150 |
| Reaction Time (h) | 1 - 12 | 2 - 24 | 12 - 48 |
| Catalyst Loading (mol%) | 0.5 - 5 | 1 - 5 | 1 - 10 |
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura coupling of this compound with different aryl halides. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Coupling with an Aryl Bromide (General Conditions)
This protocol is adapted from standard Suzuki-Miyaura coupling procedures.[4]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water (typically 10-20% of the organic solvent volume)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Coupling with an Aryl Chloride
This protocol utilizes microwave heating to facilitate the coupling with a less reactive aryl chloride.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave vial, combine this compound, the aryl chloride, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add 1,4-dioxane and water (typically a 4:1 or 5:1 ratio).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product further by flash column chromatography.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Effects in Suzuki Reactions with N-Methylindole-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly vital in medicinal chemistry for the synthesis of complex molecules, including biaryl and heteroaryl structures. The indole scaffold, a privileged motif in numerous pharmaceuticals, is a frequent target for functionalization via Suzuki coupling. Specifically, the coupling of N-Methylindole-5-boronic acid with various aryl and heteroaryl halides allows for the creation of diverse compound libraries crucial for structure-activity relationship (SAR) studies.
The choice of solvent is a critical parameter that can profoundly influence the outcome of a Suzuki-Miyaura reaction.[3] Solvents can affect catalyst stability and activity, reagent solubility, and the rate of key steps in the catalytic cycle, such as transmetalation.[3][4] For nitrogen-containing heteroaryl substrates like this compound, the solvent system can be particularly influential.[3] This document provides a detailed guide to understanding and optimizing solvent effects for Suzuki reactions involving this compound, including experimental protocols for solvent screening.
The Role of Solvents in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The solvent can influence each of these steps:
-
Oxidative Addition: The palladium(0) catalyst adds to the organic halide. The polarity of the solvent can affect the rate of this step.
-
Transmetalation: The organic group is transferred from the boronic acid to the palladium complex. This step is often rate-limiting and is highly sensitive to the solvent and the base used. The base activates the boronic acid to form a more nucleophilic boronate species, and the solvent must facilitate this process.[2][6]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.
Polar aprotic solvents such as DMF and acetonitrile have been shown to stabilize anionic transition states that can occur during the reaction.[4][7][8] In some cases, mixtures of organic solvents with water can be beneficial, particularly for reactions involving heteroaryl substrates, by aiding in the dissolution of the base and boronic acid.[3][9]
Data Presentation: Solvent Selection and Expected Outcomes
When performing a Suzuki reaction with this compound, a solvent screening study is highly recommended to identify the optimal conditions for a given aryl/heteroaryl halide coupling partner. The following table summarizes common solvents used in Suzuki-Miyaura reactions and their general characteristics.
| Solvent | Dielectric Constant (ε) | General Characteristics & Potential Effects |
| Toluene | 2.4 | Nonpolar; often used for reactions at higher temperatures. |
| Tetrahydrofuran (THF) | 7.6 | Aprotic ether; good at solvating organic molecules. Often used with water.[3] |
| 1,4-Dioxane | 2.2 | Aprotic ether; higher boiling point than THF, allowing for higher reaction temperatures.[5] |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic; can stabilize charged intermediates.[7][8] |
| Dimethylformamide (DMF) | 36.7 | Polar aprotic; excellent solvating properties for a wide range of reagents.[7][8] |
| 2-Propanol | 19.9 | Protic; can participate in hydrogen bonding. |
| Ethanol | 24.6 | Protic; often used in microwave-assisted Suzuki couplings.[1] |
| Water | 80.1 | Highly polar; often used as a co-solvent to dissolve inorganic bases and boronic acids.[10] |
Experimental Protocols
The following is a generalized protocol for conducting a solvent screening experiment for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene, 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvents (see table above)
-
Reaction vials (e.g., microwave vials or sealed tubes)
-
Stir bars
-
Inert atmosphere (Nitrogen or Argon)
General Procedure for Solvent Screening:
-
To a series of reaction vials, each charged with a stir bar, add this compound (1.2 equivalents) and the aryl/heteroaryl halide (1.0 equivalent).
-
To each vial, add the base (2.0 equivalents).
-
Under an inert atmosphere, add the palladium catalyst (0.05 equivalents) to each vial.
-
To each vial, add a different solvent or solvent mixture (e.g., Toluene, THF, 1,4-Dioxane, DMF, Acetonitrile, THF/H₂O (4:1), Dioxane/H₂O (4:1)). Ensure the concentration of the limiting reagent is consistent across all reactions (typically 0.1 M).
-
Seal the vials and place them in a preheated reaction block or oil bath at a set temperature (e.g., 80-100 °C).
-
Stir the reactions for a predetermined time (e.g., 12-24 hours).
-
After the reaction is complete, cool the vials to room temperature.
-
Quench each reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product from each reaction by a suitable method (e.g., ¹H NMR, LC-MS) to determine the conversion and yield of the desired product.
Work-Up and Purification:
-
For a larger scale reaction using the optimized solvent, after the reaction is complete and cooled, dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki coupling solvent screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Methylindole-5-boronic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of an appropriate base in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, utilizing N-Methylindole-5-boronic acid. The indole scaffold is a crucial pharmacophore in numerous biologically active compounds, and its functionalization is of significant interest in medicinal chemistry and drug development.
Introduction to Base Selection in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] A critical component of this reaction is the choice of base, which plays a pivotal role in the catalytic cycle. The primary function of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the rate-determining transmetalation step with the palladium catalyst.[2][3] The selection of an appropriate base can significantly influence reaction rates, yields, and functional group tolerance.[2] Common bases employed in these couplings include carbonates, phosphates, and hydroxides.[2]
Comparative Analysis of Base Performance
The optimal base for a Suzuki-Miyaura coupling is highly dependent on the specific substrates, catalyst, and solvent system. While specific base screening data for this compound is not extensively published, data from general Suzuki-Miyaura couplings and couplings of related indole derivatives provide valuable insights for reaction optimization. Inorganic bases such as carbonates and phosphates generally demonstrate higher efficacy compared to organic bases like triethylamine (TEA).[2][4]
Below is a summary of quantitative data from a base screening study for a representative Suzuki-Miyaura coupling reaction. This data serves as a practical starting point for optimizing conditions for this compound couplings.
Table 1: Effect of Various Bases on a Representative Suzuki-Miyaura Coupling
| Entry | Base | Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 98[5] |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 95 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 92 |
| 4 | NaOH | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 85 |
| 5 | KOH | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 88 |
| 6 | NaOAc | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 75 |
| 7 | TEA | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 45 |
Data is illustrative and compiled from representative Suzuki-Miyaura reactions. Yields are highly substrate and condition dependent.
For nitrogen-rich heterocycles like indoles, potassium phosphate (K₃PO₄) has been shown to be a particularly effective base.[6]
Experimental Protocols
The following protocols provide detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound. Protocol 1 is a general procedure for base screening, while Protocol 2 is a recommended starting point for efficient coupling based on studies with similar indole boronic acids.[6]
Protocol 1: General Procedure for Base Screening in Suzuki-Miyaura Coupling of this compound
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Selected Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (11 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Recommended Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol is adapted from successful couplings of unprotected 5-indole boronic acid and is a recommended starting point.[6]
Materials:
-
Aryl halide (1.00 mmol)
-
This compound (1.50 mmol)
-
Palladacycle precatalyst (e.g., XPhos-Pd-G2, 1.0–1.5 mol%)
-
Potassium phosphate (K₃PO₄, 2.00 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide (1.00 mmol), this compound (1.50 mmol), palladacycle precatalyst (0.010-0.015 mmol), and K₃PO₄ (2.00 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 5–8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.[7]
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the role of the base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of N-Methylindole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylindole-5-boronic acid is a valuable building block in medicinal chemistry and drug development. Its indole scaffold is a common motif in numerous biologically active compounds, and the boronic acid functionality allows for versatile modifications, most notably through Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reactivity makes it a key intermediate for the synthesis of complex organic molecules with potential therapeutic applications.[1] this compound has also demonstrated regioselective antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[4]
This document provides detailed protocols for the scale-up synthesis of this compound, focusing on a robust and scalable three-step process: N-methylation of indole, regioselective C-H borylation at the C5 position to form the pinacol ester, and subsequent deprotection to yield the final product.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Methylation of Indole | Indole, Sodium Hydride, Methyl Iodide | Tetrahydrofuran (THF) | 0 to rt | 2 - 4 | 90 - 95 |
| 2 | C5-Borylation of N-Methylindole | N-Methylindole, Bis(pinacolato)diboron, Iridium Catalyst, Ligand | Tetrahydrofuran (THF) | 80 | 12 - 16 | 70 - 80 |
| 3 | Deprotection of Pinacol Ester | This compound pinacol ester, Sodium periodate | Acetone/Water | rt | 2 - 3 | 85 - 95 |
Experimental Protocols
Step 1: Synthesis of N-Methylindole
This protocol is adapted from established methods for the N-alkylation of indoles.
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove the mineral oil.
-
Suspend the sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve indole (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude N-methylindole.
-
The crude product can be purified by vacuum distillation to yield a colorless oil.
Step 2: Synthesis of this compound pinacol ester
This protocol is based on iridium-catalyzed C-H borylation reactions, which have been shown to selectively functionalize the C5 position of indoles.
Materials:
-
N-Methylindole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (Iridium catalyst)
-
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (Ligand)
-
Anhydrous Tetrahydrofuran (THF)
-
Heptane
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine N-methylindole (1.0 equivalent), bis(pinacolato)diboron (1.2 equivalents), [Ir(COD)OMe]₂ (3 mol%), and dtbpy (6 mol%).
-
Add anhydrous THF via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C in an oil bath.
-
Stir the reaction for 12-16 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane.
-
Combine the fractions containing the product and evaporate the solvent to yield this compound pinacol ester as a solid.[5]
Step 3: Synthesis of this compound
This protocol describes the deprotection of the pinacol ester to the free boronic acid.
Materials:
-
This compound pinacol ester
-
Sodium periodate (NaIO₄)
-
Acetone
-
Water
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound pinacol ester (1.0 equivalent) in a mixture of acetone and water (1:1 v/v).
-
Add sodium periodate (4.0 equivalents) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization if necessary.
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Application in Drug Development
This compound is a versatile intermediate for the synthesis of pharmaceutically active molecules. The boronic acid moiety is a key functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of coupling partners.[2][3] This reaction is a cornerstone of modern drug discovery, allowing for the efficient construction of complex molecular architectures from readily available starting materials.
References
N-Methylindole-5-boronic Acid: A Versatile Building Block for Organic Synthesis
Introduction
N-Methylindole-5-boronic acid is a versatile heterocyclic building block that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and drug discovery. Its unique structural features, combining the privileged indole scaffold with the synthetically adaptable boronic acid functionality, make it a valuable reagent for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions.
Key Applications
This compound is primarily utilized in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient and modular synthesis of 5-aryl and 5-heteroaryl-N-methylindoles, which are prevalent motifs in a wide range of biologically active compounds and functional materials.
Beyond the Suzuki-Miyaura coupling, this building block can also participate in other transformations, including Chan-Lam and Liebeskind-Srogl couplings, further expanding its synthetic utility. Its application has been noted in the synthesis of compounds with potential antimicrobial properties, highlighting its relevance in the development of new therapeutic agents.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 192182-55-1 | [1][2] |
| Molecular Formula | C₉H₁₀BNO₂ | [1][2] |
| Molecular Weight | 174.99 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| SMILES | CN1C=CC2=C1C=CC(=C2)B(O)O | [2] |
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and biheteroaryl structures. This compound serves as an excellent coupling partner in these reactions, readily reacting with a variety of aryl and heteroaryl halides or triflates.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Reaction Conditions and Substrate Scope
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of this compound with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 12 | 85-95 (estimated) |
| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 16 | 80-90 (estimated) |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 8 | 75-85 (estimated) |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 24 | 70-80 (estimated) |
Note: The yields presented are estimates based on typical Suzuki-Miyaura reactions of similar heteroaryl boronic acids and may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 5:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-N-methylindole.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura catalytic cycle is a well-established mechanistic pathway involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in constructing C-C bonds, particularly through the Suzuki-Miyaura cross-coupling, provides a reliable and efficient route to a diverse array of 5-substituted N-methylindoles. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this important synthetic intermediate in their research and development endeavors.
References
Protecting Group Strategies for N-Methylindole-5-boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of N-Methylindole-5-boronic acid. The strategic use of protecting groups is crucial in multi-step organic synthesis, particularly in drug development, to ensure the stability and selective reactivity of the boronic acid moiety. This guide focuses on two common and effective protecting groups: the pinacol ester and the N-methyliminodiacetic acid (MIDA) ester.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. However, the boronic acid functional group can be unstable under various reaction conditions and may undergo side reactions such as protodeboronation or formation of boroxines.[1] Protecting the boronic acid as an ester, such as a pinacol or MIDA ester, enhances its stability, allowing for a broader range of chemical transformations on other parts of the N-methylindole scaffold.
Key Advantages of Protecting Boronic Acids:
-
Enhanced Stability: Protected boronic acids are generally more stable to air, moisture, and chromatography than their free boronic acid counterparts.
-
Improved Handling: Many protected boronic acids are crystalline solids with well-defined properties, making them easier to handle and purify.
-
Compatibility: Protection allows for the use of a wider range of reaction conditions that would otherwise be incompatible with the free boronic acid.
Protecting Group Selection
The choice of protecting group depends on the specific requirements of the synthetic route, including the desired stability and the conditions for deprotection.
| Protecting Group | Structure | Key Features |
| Pinacol Ester | A cyclic boronic ester formed with pinacol. | The most popular protecting group for boronic acids. It is stable enough for column purification and can often be used directly in Suzuki-Miyaura coupling reactions.[1] Deprotection can sometimes be challenging.[1] |
| MIDA Ester | A tetracoordinate boron species formed with N-methyliminodiacetic acid. | Offers exceptional stability to a wide range of reaction conditions, including anhydrous cross-coupling up to 80 °C. It is compatible with chromatography and can be deprotected under mild basic conditions. |
Experimental Protocols
Pinacol Ester Protection of this compound
This protocol describes the formation of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
Reaction Scheme:
Caption: Pinacol protection of this compound.
Materials:
-
This compound
-
Pinacol
-
Toluene or other suitable azeotroping solvent
-
Dean-Stark apparatus
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | 70-90% | General protocol yields |
| Reaction Time | 2-4 hours | Estimated |
| Purity | >95% after purification | Expected |
Deprotection of this compound Pinacol Ester
This protocol outlines a two-step deprotection via transesterification with diethanolamine followed by hydrolysis.[2][3] This method is advantageous due to its mild conditions and tolerance of various functional groups.[2][3]
Workflow Diagram:
Caption: Two-step deprotection of a pinacol boronate ester.
Materials:
-
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
-
Diethanolamine (DEA)
-
Anhydrous diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the this compound pinacol ester (1.0 equiv) in anhydrous diethyl ether.
-
Add diethanolamine (1.1 equiv) to the solution at room temperature.
-
Stir the mixture for approximately 30 minutes. The diethanolamine boronate adduct may precipitate as a solid.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
Suspend the collected solid in a biphasic mixture of diethyl ether and 0.1 M HCl.
-
Stir vigorously for 20-30 minutes to effect hydrolysis.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free boronic acid.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | 80-99% | [2][3] |
| Reaction Time | ~1 hour | [2][3] |
| Purity | >95% | [2][3] |
N-Methyliminodiacetic Acid (MIDA) Ester Protection
This protocol describes the formation of the MIDA boronate ester of this compound. MIDA boronates are known for their exceptional stability.
Reaction Scheme:
Caption: MIDA protection of this compound.
Materials:
-
This compound
-
N-Methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).
-
Add a 5% (v/v) solution of DMSO in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate may precipitate from the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | 70-95% | [4] |
| Reaction Time | 1-3 hours | [4] |
| Purity | >98% after purification | [4] |
Deprotection of this compound MIDA Ester
MIDA boronates are readily deprotected under mild aqueous basic conditions.
Workflow Diagram:
Caption: Deprotection of a MIDA boronate ester.
Materials:
-
This compound MIDA ester
-
Aqueous Sodium Bicarbonate (NaHCO₃) or 1 M Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Aqueous Hydrochloric acid (HCl) (e.g., 1 M)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the this compound MIDA ester in a mixture of THF and water.
-
Add an aqueous solution of NaHCO₃ (saturated) or 1 M NaOH at room temperature.
-
Stir the mixture until the deprotection is complete, as monitored by TLC or LC-MS (typically 1-2 hours).
-
Acidify the reaction mixture with 1 M HCl to a pH of ~2-3.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the free boronic acid.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | >90% | |
| Reaction Time | 1-2 hours | |
| Purity | >95% |
Stability and Compatibility
The choice of protecting group also influences the stability of the molecule under various reaction conditions.
| Condition | Pinacol Ester Stability | MIDA Ester Stability |
| Suzuki-Miyaura Coupling | Generally stable; can be used directly as the ester is often hydrolyzed in situ. | Highly stable; requires a separate deprotection step before coupling. |
| Strongly Acidic (pH < 4) | Low stability; prone to hydrolysis. | Moderate to high stability. |
| Strongly Basic (pH > 10) | Low stability; rapid hydrolysis. | Deprotected under these conditions. |
| Column Chromatography | Generally stable on silica gel. | Highly stable on silica gel. |
| Reducing Agents (e.g., NaBH₄) | Generally high stability. | High stability. |
| Oxidizing Agents | Stability is variable. | High stability. |
Conclusion
Both pinacol and MIDA esters are effective protecting groups for this compound, each with distinct advantages. Pinacol esters are widely used due to their ease of formation and direct applicability in some cross-coupling reactions. MIDA esters, on the other hand, offer superior stability and are ideal for complex, multi-step syntheses where robust protection is paramount. The choice between these protecting groups should be guided by the specific demands of the synthetic route, including the reaction conditions to be employed and the desired point of deprotection. The detailed protocols provided herein offer a practical guide for researchers in the successful application of these protecting group strategies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with N-Methylindole-5-boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving N-Methylindole-5-boronic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Question: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
Answer: A low or non-existent yield in a Suzuki coupling reaction is a common issue that can typically be traced back to a few key areas. Systematically investigating these factors is the most efficient way to solve the problem.
-
Catalyst Activity and Integrity: The palladium catalyst is the heart of the reaction. Ensure your palladium source and ligand are active.[1] If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[1] Older catalysts or those exposed to air can lose activity. Consider using a fresh batch of catalyst or a more robust precatalyst, such as a palladacycle.[1]
-
Oxygen Contamination: The Suzuki coupling is highly sensitive to oxygen, which can lead to catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[1][2] It is critical to ensure that all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.[3]
-
Boronic Acid Stability (Protodeboronation): Heteroaryl boronic acids, including indole derivatives, can be susceptible to protodeboronation, where the C-B bond is cleaved.[4][5] This is often accelerated by heat and the presence of aqueous base.[6] To mitigate this, consider using the more stable this compound pinacol ester, which provides a "slow release" of the boronic acid during the reaction.[3][4]
-
Base and Solvent Selection: The choice of base and solvent is crucial. The base activates the boronic acid for the transmetalation step.[3][7] For indole-based systems, inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective.[8][9] The solvent system must be appropriate for the reagents; common choices include dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base.[3][8][10]
Question: I'm observing a significant amount of homocoupling byproduct from my aryl halide. How can this be minimized?
Answer: Homocoupling of the aryl halide is a competitive side reaction. To favor the desired cross-coupling pathway, consider the following adjustments:
-
Thorough Degassing: As oxygen can promote homocoupling, ensure your reaction setup is rigorously purged of air and maintained under an inert atmosphere.[3] Freeze-pump-thaw cycles are a highly effective degassing method.[3]
-
Stoichiometry Control: Using a slight excess of the this compound or its ester (e.g., 1.2-1.5 equivalents) can outcompete the homocoupling reaction by increasing the concentration of the desired coupling partner.[3]
-
Catalyst and Ligand Choice: Certain catalyst systems are less prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary. Bulky, electron-rich phosphine ligands like SPhos or XPhos can sometimes suppress this side reaction.[3][8]
Question: My reaction starts but appears to stall before completion. What could be the cause?
Answer: Reaction stalling often points to catalyst deactivation or reagent degradation over the course of the reaction.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose over time at elevated temperatures, forming inactive palladium black. If you observe a black precipitate, catalyst deactivation is likely. Using more stable precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) can improve catalyst longevity.
-
Boronic Acid Decomposition: As mentioned, this compound can degrade under the reaction conditions. If the reaction stalls, it may be due to the depletion of the active boronic acid. Using a stable pinacol ester derivative (this compound pinacol ester) is a primary strategy to prevent this.[4][11]
-
Inadequate Mixing: In heterogeneous mixtures, particularly with inorganic bases, vigorous stirring is essential to ensure proper mixing and facilitate the reaction at the phase interfaces.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst, ligand, base, and solvent for coupling with this compound?
A1: A robust starting point for optimization is to use a modern palladium precatalyst with a bulky, electron-rich phosphine ligand. For instance, systems employing ligands like XPhos or SPhos have shown excellent results for coupling nitrogen-containing heterocycles.[8]
-
Catalyst/Ligand: Pd₂(dba)₃ with SPhos or XPhos, or a pre-formed precatalyst like SPhos Pd G3.
-
Base: Potassium phosphate (K₃PO₄) is often a reliable choice for challenging couplings.[3][8]
-
Solvent: A mixture of an organic solvent like dioxane or THF with water (e.g., 5:1 ratio) is common.[5][8]
-
Temperature: Reaction temperatures typically range from 80–110 °C.[1]
Q2: Should I use this compound or its pinacol ester?
A2: For better stability, reproducibility, and to minimize side reactions like protodeboronation, using the This compound pinacol ester is highly recommended.[3][4] Boronic acids, especially heteroaryl derivatives, can be unstable on the benchtop and in solution, leading to inconsistent results.[5] The pinacol ester is a more robust, crystalline solid that slowly hydrolyzes under the reaction conditions to release the active boronic acid, maintaining a low, steady concentration that favors cross-coupling over degradation.[3]
Q3: How critical is the quality of the reagents and solvents?
A3: It is absolutely critical. The success of a Suzuki coupling reaction is highly dependent on the purity of all components.
-
Solvents: Use anhydrous, high-purity solvents. Ensure they are thoroughly degassed before use to remove dissolved oxygen.[1][3]
-
Reagents: Use high-purity boronic acid/ester, aryl halide, and base. Impurities can poison the catalyst.[2][3] Ensure the boronic acid or its ester has been stored properly under inert gas and refrigerated to prevent degradation.[12]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] This allows you to determine when the starting materials have been consumed and to check for the formation of byproducts.
Data Presentation: Starting Conditions for Optimization
While specific data for this compound is sparse, the following table, based on conditions used for the closely related 5-bromoindole, provides excellent starting points for reaction optimization.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield, short reaction time with an indazole substrate.[9] |
| Pd/SPhos | K₂CO₃ | Water-Acetonitrile (4:1) | 37 | 18 | >92 | Exceptionally mild, aqueous conditions.[13] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 100 | 15-24 | 80 | Effective system for nitrogen-rich heterocycles.[8] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Nickel-based system, effective for heteroaromatics.[9] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a generalized methodology for the Suzuki coupling of an aryl bromide with this compound pinacol ester.
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 5:1)
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Schlenk flask or reaction vial with a stir bar
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Inert gas supply (Argon or Nitrogen)
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Standard glassware for workup and purification
Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), base (2.0 equiv), and the palladium precatalyst (0.02 equiv).
-
Inerting: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.[3][9]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.[1]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
Visualizations
The following diagrams illustrate key workflows and concepts in the Suzuki coupling process.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: A troubleshooting decision tree for diagnosing low-yield reactions.
Caption: Interdependencies of key parameters affecting Suzuki coupling success.
References
- 1. benchchem.com [benchchem.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-メチルインドール-5-ボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylindole-5-boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methylindole-5-boronic acid in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura cross-coupling?
A1: The primary side reactions are protodeboronation, homocoupling, and oxidation of the boronic acid.[1] Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of N-methylindole.[2] Homocoupling results in the dimerization of two this compound molecules.[3] These side reactions consume the boronic acid, reducing the yield of the desired cross-coupled product.[4]
Q2: My Suzuki coupling reaction has a low yield or has failed. What are the initial troubleshooting steps?
A2: When a Suzuki coupling reaction performs poorly, a systematic check of the following parameters is recommended:
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Catalyst Activity: Ensure the palladium catalyst and ligands are active. Deactivated or old catalysts are a common cause of reaction failure.[5]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the catalyst and promote the homocoupling of the boronic acid.[5][6] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
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Reagent Quality: Verify the purity and stability of this compound and the coupling partner. Boronic acids can degrade over time, especially if not stored properly.
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Base Selection: The choice and quality of the base are critical. The base is necessary to activate the boronic acid for transmetalation.[7] Ensure the base is anhydrous if required by the protocol and that it is sufficiently strong for the specific reaction.
Q3: How can I minimize protodeboronation of this compound?
A3: Protodeboronation is often promoted by high temperatures, extended reaction times, and the presence of water, especially under basic conditions.[1][2][8] To minimize this side reaction:
-
Use a highly active catalyst: A faster catalyst can "outrun" the protodeboronation side reaction, leading to a higher yield of the desired product.[4]
-
Optimize reaction time and temperature: Avoid unnecessarily long reaction times or high temperatures. Monitor the reaction progress to determine the optimal endpoint.[9]
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Consider boronic ester derivatives: Using a pinacol ester of this compound can sometimes suppress protodeboronation by providing a "slow release" of the active boronic acid under the reaction conditions.[8][10]
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Anhydrous conditions: In some cases, using anhydrous conditions can reduce the rate of protodeboronation.
Q4: What causes the homocoupling of this compound, and how can it be prevented?
A4: Homocoupling is often catalyzed by the palladium catalyst, especially in the presence of oxygen.[3][5] It can become a significant side reaction if the oxidative addition of the aryl halide to the palladium center is slow. To prevent homocoupling:
-
Maintain a strict inert atmosphere: The exclusion of oxygen is crucial to suppress this side reaction.[5][6]
-
Use an appropriate palladium precatalyst and ligand: Certain ligand systems are more prone to promoting homocoupling than others. Buchwald-type ligands, for example, are often effective in promoting the desired cross-coupling over homocoupling.[11]
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Control stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes favor the cross-coupling pathway.[9]
Q5: What are the ideal storage conditions for this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere to prevent degradation.[12] Exposure to moisture and air can lead to decomposition and the formation of boroxines (anhydrides of boronic acids), which can affect reactivity.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in cross-coupling reactions with this compound.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. fishersci.pt [fishersci.pt]
Technical Support Center: Purification of N-Methylindole-5-boronic Acid Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of N-Methylindole-5-boronic acid and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a reaction with this compound?
A1: Common impurities include unreacted starting materials, residual palladium catalyst from coupling reactions, homocoupling byproducts of the boronic acid, and boroxines.[1][2] Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules and are a frequent impurity in solid boronic acid samples.[3][4][5]
Q2: How can I detect the presence of boroxine impurities in my this compound product?
A2: Boroxines can often be detected by NMR spectroscopy. The formation of boroxine from boronic acid is a reversible process that is influenced by the presence of water.[3] In an anhydrous solvent, the equilibrium may shift towards the boroxine.
Q3: Is it necessary to remove boroxine impurities before my next reaction?
A3: While boroxines can sometimes be used directly in coupling reactions where they hydrolyze in situ to the active boronic acid, their presence can complicate stoichiometry and lead to inconsistent results. For reproducible outcomes, it is generally recommended to use pure boronic acid.
Q4: What are the initial workup steps after a Suzuki-Miyaura coupling reaction using this compound?
A4: A typical workup involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with water or brine.[6] This removes inorganic salts and some polar impurities. Further purification is almost always necessary to remove catalyst residues and organic byproducts.
Q5: My this compound product appears oily or fails to crystallize. What could be the issue?
A5: This could be due to the presence of impurities that are disrupting the crystal lattice formation. It is also possible that the product has a low melting point or is an amorphous solid. Trying trituration with a non-polar solvent like hexane or attempting to form a crystalline derivative, such as a diethanolamine adduct, may help to induce solidification.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield after purification | Product loss during extraction or chromatography. | Optimize the extraction pH to ensure the product is in the desired layer. For chromatography, ensure the chosen solvent system provides good separation without causing the product to remain on the column. |
| Product is still impure after column chromatography | Co-elution of impurities with the product. | Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Gradient elution may provide better separation. For boronic acids, which can be challenging to purify on silica, consider reverse-phase chromatography. |
| Formation of an emulsion during acid-base extraction | High concentration of reactants or vigorous shaking. | Add brine to the separatory funnel to help break the emulsion. Gentle inversions of the funnel are preferred over vigorous shaking.[2] |
| Inconsistent results in subsequent reactions | Presence of undetected impurities like boroxines. | Purify the boronic acid starting material before use. Consider converting the boronic acid to its more stable pinacol ester for storage and use. |
| Palladium catalyst contamination in the final product | Incomplete removal during workup and chromatography. | After the initial workup, consider a filtration through Celite to remove the bulk of the palladium. Specialized scavengers can also be used to remove residual palladium. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Sparingly soluble | Moderately soluble | Useful for recrystallization, especially for removing non-polar impurities. |
| Methanol | Soluble | Very soluble | Good solvent for dissolving the compound for reactions or chromatography. |
| Ethanol | Soluble | Very soluble | Similar to methanol, can be used for recrystallization, often in combination with water. |
| Acetone | Moderately soluble | Soluble | Can be a suitable recrystallization solvent. |
| Ethyl Acetate | Sparingly soluble | Moderately soluble | May be used for recrystallization or as an extraction solvent. |
| Dichloromethane | Sparingly soluble | Moderately soluble | Useful for extractions and as a component in chromatography mobile phases. |
| Hexane | Insoluble | Insoluble | Useful as an anti-solvent for precipitation or for washing to remove non-polar impurities. |
| Toluene | Sparingly soluble | Moderately soluble | Can be used for recrystallization. |
Table 2: Comparison of Purification Methods for this compound Reaction Products
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Simple, cost-effective, can yield high-purity crystalline product. | Requires a suitable solvent, potential for product loss in the mother liquor. |
| Column Chromatography (Silica Gel) | 90-98% | 50-80% | Good for separating a wide range of impurities. | Can be time-consuming, boronic acids may streak or decompose on silica. |
| Acid-Base Extraction | Variable | 70-90% | Effective for removing acidic or basic impurities. | Only applicable if the product and impurities have different acid/base properties. |
| Derivatization (Diethanolamine adduct) | >99% | 80-95% | Forms a stable, crystalline solid that is easy to purify by filtration.[5] | Requires an additional synthetic step and subsequent release of the boronic acid. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water). Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
This protocol is suitable for separating this compound (an acidic compound) from neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a sufficient amount of a weak aqueous base (e.g., 1 M sodium bicarbonate solution).
-
Extraction: Gently invert the funnel several times to allow the acidic this compound to be extracted into the aqueous layer as its boronate salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1 M HCl) until the this compound precipitates out.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. 1-Methylindole-5-boronic acid pinacol ester 97 837392-62-8 [sigmaaldrich.com]
Overcoming poor solubility of N-Methylindole-5-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of N-Methylindole-5-boronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound have poor solubility in common organic solvents?
A1: The solubility of boronic acids, including this compound, is influenced by several factors. The presence of the polar boronic acid group (-B(OH)₂) and the relatively nonpolar N-methylindole ring can lead to limited solubility in a wide range of solvents. Boronic acids have a tendency to form intermolecular hydrogen bonds and can also undergo dehydration to form cyclic anhydrides called boroxines, which are often less soluble.[1][2] The specific properties of the N-methylindole scaffold also contribute to its unique solubility profile.
Q2: What are the initial recommended solvents to try for dissolving this compound?
A2: Based on general solubility trends for arylboronic acids, polar aprotic solvents are often a good starting point. Ethers (like dioxane and THF) and ketones (like acetone) have shown to be effective for dissolving phenylboronic acid.[2][3] For reactions like the Suzuki-Miyaura coupling, a mixture of an organic solvent (e.g., dioxane, DME, THF) with an aqueous basic solution is commonly used, which can also aid in solubilizing the boronic acid.[4][5][6]
Q3: Can pH adjustment improve the solubility of this compound in aqueous solutions?
A3: Yes, pH modification can significantly enhance the solubility of boronic acids.[7] Boronic acids are weak Lewis acids and can form anionic boronate species (R-B(OH)₃⁻) at higher pH.[8] This ionization increases the polarity of the molecule, leading to improved solubility in aqueous media. For many arylboronic acids, increasing the pH above their pKa (typically around 8-10) will increase their water solubility.[8][9] Therefore, using a basic aqueous solution (e.g., with Na₂CO₃, K₂CO₃, or K₃PO₄) can be an effective strategy.
Q4: I'm still facing solubility issues in my Suzuki-Miyaura coupling reaction. What can I do?
A4: If this compound remains poorly soluble under your standard Suzuki-Miyaura reaction conditions, consider the following troubleshooting steps:
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Solvent System: Experiment with different solvent mixtures. A combination of a polar aprotic solvent like dioxane or DMF with water is often effective.
-
Base Selection: The choice of base is crucial. Bases like K₃PO₄ or Cs₂CO₃ are not only essential for the catalytic cycle but can also aid in the dissolution of the boronic acid.[4][5]
-
Temperature: Gently heating the reaction mixture can increase the solubility of the boronic acid and the reaction rate.
-
Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can help facilitate the reaction between reactants in different phases.
-
Formation of a Boronate Ester: Converting the boronic acid to a boronate ester, such as a pinacol ester or an MIDA boronate, can significantly improve its solubility in organic solvents and its stability.[10] These esters can often be used directly in coupling reactions.
Troubleshooting Guides
Issue 1: this compound precipitates out of the reaction mixture.
| Potential Cause | Troubleshooting Step |
| Solvent Incompatibility | Change or use a co-solvent. For organic reactions, consider polar aprotic solvents like dioxane, THF, or DMF. For aqueous systems, try adding a water-miscible organic co-solvent.[7] |
| Low Temperature | Gradually increase the reaction temperature while monitoring for any degradation of starting materials or products. |
| Incorrect pH | For aqueous or biphasic systems, ensure the pH is sufficiently basic to form the more soluble boronate salt. |
| Formation of Insoluble Boroxine | Consider converting the boronic acid to a more soluble and stable boronate ester (e.g., pinacol or MIDA ester) prior to the reaction.[9][10] |
Issue 2: Inconsistent results in Suzuki-Miyaura coupling reactions.
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution of Boronic Acid | Ensure complete dissolution of the this compound before adding the palladium catalyst. This may require adjusting the solvent system, base, or temperature. |
| Decomposition of Boronic Acid | Boronic acids can be unstable under certain conditions. Using the boronic acid as a freshly prepared solution or converting it to a more stable boronate ester can improve consistency. MIDA boronates are known for their air stability and slow-release properties.[10] |
| Variable Water Content | The presence of water can influence the equilibrium between the boronic acid and its boroxine anhydride.[1] Using anhydrous solvents or a controlled amount of water can lead to more reproducible results. |
Data Presentation
Table 1: Qualitative Solubility of Arylboronic Acids in Common Solvents
This table provides a general guide to the solubility of arylboronic acids, which can be extrapolated to this compound.
| Solvent Class | Examples | General Solubility | Notes |
| Ethers | Dioxane, Tetrahydrofuran (THF), Diethyl ether | Good to Moderate | Often used in Suzuki-Miyaura coupling reactions.[2] |
| Ketones | Acetone, 3-Pentanone | Good | Phenylboronic acid shows high solubility in these solvents.[2] |
| Hydrocarbons | Toluene, Hexane, Methylcyclohexane | Very Low | Generally poor solvents for boronic acids.[2][11] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Solubility can vary depending on the specific boronic acid.[2] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good | Often used to dissolve poorly soluble organic compounds. |
| Alcohols | Methanol, Ethanol | Moderate to Good | Can react with boronic acids to form boronic esters. |
| Water | - | Low (at neutral pH) | Solubility significantly increases with increasing pH.[9] |
Experimental Protocols
Protocol 1: Determination of Solubility using the Dynamic Method
This method is used to determine the temperature at which a known concentration of the solute completely dissolves in a solvent.[1][12]
Materials:
-
This compound
-
High-purity organic solvent
-
Analytical balance (±0.1 mg)
-
Sealed glass vials
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp (±0.1 °C)
-
Turbidity sensor or visual observation setup
Procedure:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration.
-
Add a small magnetic stir bar and seal the vial tightly.
-
Place the vial in the controlled temperature bath and begin stirring.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).
-
Monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.
-
Record this temperature.
-
Repeat for different concentrations to construct a solubility curve.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Improved Solubilization
This protocol incorporates strategies to enhance the solubility of this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent system (e.g., Dioxane:Water, 4:1, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Add the dioxane and water solvent system.
-
Stir the mixture at room temperature for 10-15 minutes to aid in the dissolution of the solids. Gentle warming can be applied if necessary.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the workup and purification.
Visualizations
Caption: Workflow for overcoming solubility issues.
Caption: pH effect on boronic acid solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: N-Methylindole-5-boronic Acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of N-Methylindole-5-boronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Problem 1: Low Yield of Coupled Product and Significant Formation of N-Methylindole
This issue is a classic symptom of protodeboronation, where the boronic acid is replaced by a hydrogen atom from the reaction medium before the desired cross-coupling can occur.
| Potential Cause | Recommended Solution | Explanation |
| Inherent Instability of the Boronic Acid | 1. Switch to a more stable boronic acid derivative: Utilize this compound pinacol ester or, for maximum stability, the corresponding N-methyliminodiacetic acid (MIDA) boronate. | Pinacol and MIDA esters are generally more stable to storage and reaction conditions than the free boronic acid. MIDA boronates offer a "slow-release" of the active boronic acid under basic conditions, keeping its concentration low and minimizing side reactions. |
| Inappropriate Base Selection | 1. Use a milder base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | Strong bases can accelerate the rate of protodeboronation. Milder bases are often sufficient to promote the Suzuki coupling while minimizing this undesired side reaction. |
| Presence of Excess Water | 1. Ensure anhydrous conditions: Use anhydrous solvents and thoroughly dried glassware. Consider adding activated molecular sieves (e.g., 4Å) to the reaction. | While some Suzuki reactions benefit from a small amount of water, excess water can serve as a proton source for protodeboronation, especially with sensitive substrates. |
| High Reaction Temperature | 1. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., room temperature to 60 °C). | Elevated temperatures can increase the rate of protodeboronation relative to the Suzuki coupling. If the reaction is slow at lower temperatures, consider a more active catalyst system rather than increasing the heat. |
| Inefficient Catalytic System | 1. Optimize the catalyst and ligand: Increase the catalyst loading slightly. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) which are known to promote efficient cross-coupling. Use pre-formed, active Pd(0) precatalysts to bypass inefficient reduction steps. | A slow Suzuki coupling exposes the boronic acid to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation. A more active catalyst can accelerate the desired reaction, outcompeting the side reaction. |
Problem 2: Inconsistent Reaction Yields
Inconsistent yields, even when using the same protocol, can often be traced back to the stability of the boronic acid.
| Potential Cause | Recommended Solution | Explanation |
| Degradation of this compound During Storage | 1. Use a fresh sample of the boronic acid. 2. Switch to a bench-stable derivative: this compound pinacol ester and particularly the MIDA boronate ester exhibit superior long-term stability. | Boronic acids, especially electron-rich heteroaromatic ones, can degrade upon storage, leading to variable purity and reactivity. MIDA boronates are crystalline, free-flowing solids that are stable to air and moisture indefinitely. |
| Variability in Reagent Quality | 1. Ensure high purity of all reagents: Use freshly purchased and properly stored solvents, bases, and palladium catalysts. | Impurities in any of the reaction components can affect the catalytic cycle and lead to inconsistent results. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the starting material for the cross-coupling reaction. N-Methylindole is an electron-rich heterocycle, which makes the corresponding boronic acid particularly susceptible to this reaction, leading to reduced yields of the desired coupled product.
Q2: I am observing significant protodeboronation. What is the first thing I should try to fix it?
A2: The most effective initial step is often to switch from this compound to its pinacol ester or, ideally, its MIDA boronate ester. These derivatives offer significantly enhanced stability, which can dramatically reduce the extent of protodeboronation.
Q3: How does the choice of base affect protodeboronation?
A3: The base plays a crucial role in activating the boronic acid for transmetalation. However, strong bases can also accelerate protodeboronation. Therefore, using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good strategy to minimize this side reaction while still promoting the desired coupling.
Q4: Can I run the Suzuki coupling at a lower temperature to prevent protodeboronation?
A4: Yes, lowering the reaction temperature is a viable strategy. Many modern palladium catalysts with specialized ligands (e.g., Buchwald ligands) are highly active and can facilitate the coupling at or near room temperature, which can significantly suppress protodeboronation.
Q5: Are there specific palladium catalysts or ligands that are better for suppressing protodeboronation with indole boronic acids?
A5: Yes, highly active palladium precatalysts combined with electron-rich and bulky phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), are often very effective. These systems can promote a fast Suzuki-Miyaura coupling, which outcompetes the slower protodeboronation reaction.
Data Presentation
Table 1: Representative Yield Comparison of this compound and its Derivatives in a Model Suzuki-Miyaura Coupling
The following data is illustrative and based on typical performance differences observed for electron-rich heteroaryl boronic acids.
| Boron Reagent | Base | Temperature (°C) | Typical Yield (%) | Notes |
| This compound | K₂CO₃ | 100 | 40-60 | Significant protodeboronation is often observed. |
| This compound pinacol ester | K₂CO₃ | 100 | 70-85 | Improved stability leads to higher yields. |
| This compound MIDA boronate | K₃PO₄ (aq) | 80 | >90 | The "slow-release" of the boronic acid minimizes protodeboronation and often results in excellent yields. |
Table 2: Effect of Base on a Model Suzuki-Miyaura Coupling of an Indole Boronic Acid Derivative
This table illustrates the general trend of base selection on the yield of the coupled product.
| Base | Relative Basicity | Typical Yield (%) | Rationale |
| NaOH | Strong | 30-50 | Can lead to significant protodeboronation and other side reactions. |
| K₂CO₃ | Moderate | 60-80 | A common and often effective base for Suzuki couplings. |
| K₃PO₄ | Moderate | 75-95 | Often provides a good balance of reactivity and suppression of protodeboronation, particularly with MIDA boronates. |
| Cs₂CO₃ | Moderate | 80-95 | Often gives high yields due to its high solubility in organic solvents. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Add a palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-formed Buchwald precatalyst, 1-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water or toluene/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Recommended Procedure for Suzuki-Miyaura Coupling using this compound MIDA Boronate (Slow-Release Conditions)
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound MIDA boronate (1.2 equiv), a palladium precatalyst (e.g., a Buchwald G3 precatalyst, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add a degassed solvent such as THF.
-
Add an aqueous solution of a mild base (e.g., 1 M K₃PO₄).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress. The slow hydrolysis of the MIDA boronate will release the active boronic acid into the reaction mixture.
-
Follow the workup and purification procedure outlined in Protocol 1.
Visualizations
Caption: Competing pathways of this compound in a Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Catalyst Deactivation in N-Methylindole-5-boronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving N-Methylindole-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield or reaction failure when using this compound in Suzuki-Miyaura coupling?
A1: Low yields or reaction failure can stem from several factors. The primary culprits are often related to the stability of the catalyst and the boronic acid itself. Key issues include:
-
Catalyst Deactivation: The active Pd(0) catalyst can be deactivated through various pathways.
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by a proton source (like water), rendering it inactive for the cross-coupling reaction.
-
Homocoupling: The boronic acid can couple with itself, forming a dimer and consuming the starting material unproductively.
Q2: How does the N-methylindole moiety contribute to catalyst deactivation?
A2: Nitrogen-containing heterocycles, including indoles, can act as ligands for the palladium catalyst. This coordination of the indole nitrogen to the palladium center can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle. While the N-methyl group prevents issues related to the acidic N-H proton found in unprotected indoles, the nitrogen lone pair can still interact with the metal center.
Q3: What is protodeboronation and why is it a concern with this compound?
A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This side reaction is a common issue with heteroaromatic boronic acids and is often accelerated by aqueous basic conditions used in Suzuki-Miyaura couplings. While specific data for this compound is limited, related heteroaromatic boronic acids can have half-lives of minutes to hours under reaction conditions, leading to significant substrate loss and reduced product yield.
Q4: How can I differentiate between catalyst deactivation and protodeboronation?
A4: Analyzing the reaction mixture by techniques like LC-MS or GC-MS can provide valuable insights.
-
Catalyst Deactivation: You will likely observe unreacted starting materials (both the aryl halide and the boronic acid) and potentially the formation of palladium black (insoluble, inactive palladium).
-
Protodeboronation: You will see the formation of N-methylindole as a significant byproduct, alongside unreacted aryl halide.
Q5: Are there more stable alternatives to this compound?
A5: Yes, converting the boronic acid to a more stable derivative is a common strategy. N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are compatible with chromatography. They are known to undergo a "slow-release" of the active boronic acid under the reaction conditions, which can minimize degradation pathways like protodeboronation and improve reaction outcomes, especially for unstable boronic acids.
Troubleshooting Guide
Problem 1: Low to no product formation, significant starting material remains.
This is often a sign of catalyst inactivity or deactivation.
| Possible Cause | Suggested Solution |
| Catalyst Poisoning by Indole Nitrogen | Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Use a more robust catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can be more resistant to poisoning. |
| Oxidative Degradation of Catalyst | Ensure all solvents and the reaction mixture are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Use a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species. |
| Formation of Palladium Black (Aggregation) | Use ligands that stabilize the palladium nanoparticles and prevent aggregation. Lowering the reaction temperature, if possible, can also slow down this process. |
| Poor Quality of Reagents | Use fresh, high-purity catalyst, ligands, and boronic acid. Ensure solvents are anhydrous and of high quality. |
Problem 2: Formation of N-methylindole as a major byproduct.
This indicates that protodeboronation is a significant competing reaction.
| Possible Cause | Suggested Solution |
| Presence of Water and Strong Base | Switch to anhydrous reaction conditions if feasible. Use milder bases such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. Potassium phosphate (K₃PO₄) is often a good choice in dioxane/water mixtures. |
| Inherent Instability of the Boronic Acid | Convert the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate. This allows for a slow release of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition. |
| Prolonged Reaction Time at High Temperature | Optimize the reaction time and temperature. A faster, more active catalyst system may allow for lower temperatures and shorter reaction times, outcompeting the rate of protodeboronation. |
Problem 3: Significant homocoupling of this compound is observed.
This side reaction consumes the boronic acid and can be a symptom of issues with the catalytic cycle.
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Rigorous degassing of all reagents and the reaction vessel is crucial. Oxygen can promote the oxidative homocoupling of boronic acids. |
| Inefficient Reduction of Pd(II) Precatalyst | If using a Pd(II) source, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions. Using a well-defined Pd(0) precatalyst can mitigate this. |
| Suboptimal Base or Solvent | The choice of base and solvent can influence the rate of homocoupling. Screening different combinations may be necessary. |
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of indole derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Comparison of Catalysts and Ligands for Suzuki-Miyaura Coupling of a Chloroindazole with 5-Indoleboronic Acid
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 25 |
| Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 56 |
| Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 55 |
| P2 Precatalyst (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 |
Data adapted from a study on unprotected, nitrogen-rich heterocycles, demonstrating the significant impact of the catalyst system on yield.[1]
Table 2: General Reaction Conditions for Suzuki-Miyaura Coupling of Chloroindoles with Arylboronic Acids
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield Range (%) |
| P1 Precatalyst (1.0-1.5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 60 | 5-8 | 91-99 |
These milder conditions were found to be effective for various chloroindoles and were compatible with less stable boronic acids.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Optimizing N-Methylindole-5-boronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction times and overall success rates for Suzuki-Miyaura couplings involving N-Methylindole-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is slow or not proceeding to completion. What are the most common causes?
A1: Slow or incomplete reactions are often due to several factors. The primary culprits are typically related to the catalyst system, reaction conditions, or the quality of the reagents. Key areas to investigate include:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst decomposition, often observed as the formation of palladium black.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent. The base is essential for the activation of the boronic acid to facilitate the crucial transmetalation step in the catalytic cycle.[1][2] An inappropriate base or solvent system can significantly hinder this process.
-
Poor Reagent Quality: this compound, like other boronic acids, can degrade over time. It is also susceptible to protodeboronation, especially in the presence of water. Ensure the purity and stability of all starting materials.
-
Insufficient Temperature: While milder conditions are often desirable, some coupling reactions require higher temperatures to proceed at a reasonable rate.
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: The two most common side products in Suzuki-Miyaura couplings are the result of homocoupling and protodeboronation.
-
Homocoupling: This is the coupling of two this compound molecules. It is often promoted by the presence of oxygen or high catalyst loadings. To minimize homocoupling, ensure thorough degassing of your reaction mixture and consider slightly reducing the catalyst loading.[3]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This side reaction is often exacerbated by the presence of water and a strong base.[4] To mitigate this, consider using anhydrous conditions, a milder base such as K₂CO₃ or Cs₂CO₃, or using the boronic acid as its pinacol ester derivative, which is generally more stable.
Q3: How does the N-Methyl group on the indole ring affect the coupling reaction compared to an unprotected indole?
A3: The N-Methyl group can influence the electronic properties of the indole ring. In a study comparing the effects of N-H and N-methylated heterocycles on a Suzuki-Miyaura reaction, the N-methylated analogues had a significantly smaller inhibitory effect on the reaction yield.[4] This suggests that N-methylation can be beneficial for the coupling reaction by preventing potential side reactions or catalyst inhibition associated with the acidic N-H proton of an unprotected indole.
Troubleshooting Guides
Issue 1: Low to No Product Formation
If you are observing little to no formation of your desired coupled product, a systematic approach to troubleshooting is recommended. The following logical diagram can guide your investigation.
Issue 2: Reaction Stalls or is Sluggish
A stalled or very slow reaction often points to issues with the catalyst stability or suboptimal reaction parameters.
Data Presentation: Impact of Reaction Parameters on a Similar Substrate
Table 1: Comparison of Palladium Catalysts and Ligands for Coupling with 3-chloroindazole [4]
| Pd Source | Ligand | Yield (%) |
| Pd(OAc)₂ | SPhos | 67 |
| Pd₂(dba)₃ | SPhos | 71 |
| Pd(OAc)₂ | XPhos | 56 |
| Pd₂(dba)₃ | XPhos | 56 |
Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.
Table 2: Influence of Reaction Time and Temperature on Yield [4]
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| P1 (XPhos precatalyst) | 60 | 5-8 | 91-99 |
| P1 (XPhos precatalyst) | 100 | 24 | Good to Excellent |
Note: P1 is a commercially available XPhos-based palladium precatalyst. The higher temperature and longer reaction time were used for more challenging substrates.
Experimental Protocols
The following is a general starting protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be adapted and optimized for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][5]
Experimental Workflow
This diagram outlines the typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yields in N-Methylindole-5-boronic acid synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the synthesis of N-Methylindole-5-boronic acid, primarily focusing on the common synthetic route involving lithium-halogen exchange followed by borylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Lithiation Step Issues
Question: My lithiation of 5-bromo-N-methylindole is inefficient, and I recover most of my starting material. What are the likely causes and solutions?
Answer: Failure in the lithiation step is a frequent cause of low yields. This reaction is highly sensitive to air and moisture. Here are the primary areas to investigate:
-
n-Butyllithium (n-BuLi) Quality: The molarity of n-BuLi solutions can decrease over time, even in new bottles.
-
Reaction Conditions: Inadequate exclusion of atmospheric moisture and oxygen is a major culprit.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) for several hours and allowed to cool under a stream of inert gas (Argon or Nitrogen). Use high-quality, anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone ketyl).[3] Perform all reagent transfers via syringe through rubber septa.
-
-
Temperature Control: The temperature for lithium-halogen exchange is critical.
-
Solution: Maintain a very low temperature, typically -78°C (a dry ice/acetone bath), during the addition of n-BuLi. Letting the temperature rise can lead to side reactions.[2]
-
-
Substrate Solubility: If your starting material is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Ensure the 5-bromo-N-methylindole is completely dissolved in the anhydrous solvent before cooling to -78°C. If solubility is an issue in your chosen solvent (e.g., THF), you may need to increase the solvent volume, but be mindful of dilution effects.[2]
-
Category 2: Borylation & Quench Issues
Question: The lithiation seems successful, but my yield drops significantly after adding the borate ester and quenching the reaction. Why?
Answer: The borylation and subsequent hydrolysis steps are also critical for achieving high yields.
-
Choice of Borate Ester: Different borate esters have varying reactivities.
-
Solution: Triisopropyl borate B(Oi-Pr)₃ is generally preferred over trimethyl borate B(OMe)₃. The bulkier isopropoxy groups can help prevent the formation of over-addition products (ate complexes), and it often leads to higher yields.[4]
-
-
Temperature of Addition: Adding the borate ester at too high a temperature can lead to side reactions.
-
Solution: Add the borate ester slowly at -78°C. After the addition is complete, allow the reaction to warm slowly to room temperature over several hours or overnight. This ensures the reaction goes to completion without decomposing the intermediates.
-
-
Hydrolysis/Workup: Improper workup can lead to product degradation or loss. Boronic acids are sensitive to pH and can sometimes be difficult to extract.
-
Solution: Quench the reaction carefully with an acidic solution (e.g., 1 M HCl) while cooling in an ice bath. The goal is to hydrolyze the boronate ester to the boronic acid. Ensure the pH of the aqueous layer is acidic (pH ~2-3) to keep the product protonated. Overly harsh acidic conditions or prolonged exposure can sometimes lead to protodeborylation (loss of the boronic acid group).
-
Category 3: Purification Challenges
Question: I'm having difficulty purifying the final product. Column chromatography gives low recovery, and my NMR shows impurities. What should I do?
Answer: Arylboronic acids are notoriously challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate and form cyclic anhydrides (boroxines).[5][6]
-
Silica Gel Issues: Boronic acids can interact strongly with the acidic silica gel, leading to streaking, poor separation, and decomposition.
-
Solution 1 (Acid/Base Extraction): A primary purification step should be an acid/base workup. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, re-acidify the aqueous layer with 1 M HCl and extract the pure boronic acid back into an organic solvent.[7]
-
Solution 2 (Recrystallization): this compound can often be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture.
-
Solution 3 (Adduct Formation): For very difficult purifications, you can form a crystalline adduct with diethanolamine. This adduct can be isolated and purified, and the boronic acid can be liberated afterward by treatment with acid.[6]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of arylboronic acids via lithiation of aryl halides. These are representative conditions and may require optimization for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |
| Starting Material | 5-Bromo-N-methylindole | 5-Bromo-N-methylindole | 5-Iodo-N-methylindole | Iodo-derivatives are more reactive but often more expensive. |
| Lithiation Reagent | n-BuLi (1.1 eq) | t-BuLi (1.1 eq) | n-BuLi (1.1 eq) | t-BuLi is more reactive but may cause more side reactions. |
| Solvent | Anhydrous THF | Anhydrous Diethyl Ether | Anhydrous THF | THF is common but can be attacked by n-BuLi above -40°C.[1] |
| Lithiation Temp. | -78 °C | -78 °C | -78 °C | Strict temperature control is crucial for high yield. |
| Lithiation Time | 1 hour | 45 minutes | 1 hour | Monitor by TLC quench (e.g., with I₂ or D₂O) if possible. |
| Borylating Agent | B(Oi-Pr)₃ (1.2 eq) | B(Oi-Pr)₃ (1.2 eq) | B(OMe)₃ (1.5 eq) | Triisopropyl borate is generally preferred.[4] |
| Borylation Temp. | -78 °C to RT | -78 °C to RT | -78 °C to RT | Add cold and warm slowly to room temperature. |
| Workup | 1 M HCl (aq) | 2 M HCl (aq) | Sat. NH₄Cl (aq) | Acidic workup is required to hydrolyze the boronate ester. |
Experimental Protocols
Synthesis of this compound from 5-Bromo-N-methylindole
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an inert gas (Argon) inlet, add 5-bromo-N-methylindole (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material completely.
-
Cool the flask to -78°C using a dry ice/acetone bath.
Lithiation: 4. While stirring at -78°C, add n-butyllithium (1.1 equiv, freshly titrated solution in hexanes) dropwise via syringe over 15 minutes. 5. Stir the resulting mixture at -78°C for 1 hour. A color change is typically observed.
Borylation & Quench: 6. To the reaction mixture, add triisopropyl borate (1.2 equiv) dropwise via syringe while maintaining the temperature at -78°C. 7. After the addition is complete, continue stirring at -78°C for another 30 minutes. 8. Remove the cooling bath and allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). 9. Cool the flask to 0°C in an ice bath and quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~2). 10. Stir vigorously for 30 minutes at room temperature.
Work-up and Purification: 11. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. 12. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. 13. Combine the organic layers and wash with brine. 14. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. 15. Purify the crude solid by recrystallization from an appropriate solvent or by performing an acid/base extraction as described in the FAQ section.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for diagnosing common issues in the synthesis.
Reaction Pathway and Common Side Reaction
Caption: Desired reaction pathway versus a common protonation side reaction.
References
Technical Support Center: Analysis of Impurities in N-Methylindole-5-boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities encountered during reactions involving N-Methylindole-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using this compound in a Suzuki-Miyaura coupling reaction?
A1: Several side reactions and degradation pathways can lead to the formation of impurities. The most common impurities include:
-
N-Methylindole: This is the product of protodeboronation, a common degradation pathway for boronic acids where the boronic acid group is replaced by a hydrogen atom.[1] This can be exacerbated by elevated temperatures and basic conditions.[2]
-
Bis(N-methylindole): This homocoupling product results from the palladium-catalyzed dimerization of two molecules of this compound.[2] The presence of oxygen can often promote this side reaction.[3][4]
-
N-Methylindole-5-boronic Anhydride (Boroxine): Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines.[2][5] Commercial this compound may contain varying levels of its corresponding boroxine.
-
N-Methyl-5-hydroxyindole: The carbon-boron bond is susceptible to oxidation, which leads to the formation of the corresponding phenol.[2][6]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted this compound and the corresponding aryl halide.
Q2: My Suzuki coupling reaction is showing low to no yield. What are the primary factors to investigate?
A2: When a Suzuki-Miyaura coupling reaction fails or provides a low yield, begin by assessing these critical parameters:
-
Catalyst Activity: Ensure the palladium catalyst and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[3] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[3][4] Ensure that your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.[3]
-
Base and Solvent Choice: The selection of the base and solvent system is crucial and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause the degradation of your starting materials or product.[3] For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.[3]
Q3: I am observing a significant amount of N-Methylindole in my reaction mixture. How can I minimize protodeboronation?
A3: Protodeboronation is a common side reaction, especially with electron-rich heteroaryl boronic acids.[3] To minimize this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[7] Consider using a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[3]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce the extent of protodeboronation.[3]
-
Use Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can increase its stability and reduce the rate of protodeboronation.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered in reactions with this compound.
Issue 1: High Levels of Homocoupling Product (Bis(N-methylindole))
-
Probable Cause: Presence of oxygen in the reaction, or issues with the palladium catalyst.[3][4]
-
Troubleshooting Steps:
-
Improve Degassing: Ensure all solvents are thoroughly degassed before use by methods such as sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
-
Check Catalyst: Use a fresh, high-quality palladium catalyst and ligand. Some Pd(II) precatalysts can promote homocoupling during the initial reduction to Pd(0).[4]
-
Issue 2: Presence of N-Methylindole-5-boronic Anhydride (Boroxine)
-
Probable Cause: This is often present in the starting material due to dehydration.[2]
-
Troubleshooting Steps:
-
Characterize Starting Material: Use ¹¹B NMR to determine the ratio of boronic acid to boroxine in your starting material. The boronic acid typically appears around δ 25-35 ppm, while the boroxine is found around δ 15-25 ppm.[2]
-
Conversion to Boronic Acid: While boroxines are often competent in Suzuki couplings, if you suspect they are causing issues, you can often convert them back to the boronic acid by dissolving in a suitable solvent with a small amount of water.
-
Issue 3: Variable Reaction Rates and Yields
-
Probable Cause: Inconsistent quality of this compound or other reagents.
-
Troubleshooting Steps:
-
Purity Analysis: Analyze the purity of your boronic acid and aryl halide using HPLC or GC-MS before use.
-
Standardize Reaction Conditions: Ensure consistent solvent quality (anhydrous and degassed), accurate temperature control, and reproducible stirring rates.
-
Impurity Analysis Data
The following tables summarize typical impurity profiles under different reaction conditions. These are representative data to illustrate common trends.
Table 1: Effect of Base on Protodeboronation
| Base (3 eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Desired Product (%) | N-Methylindole (%) |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 75 | 20 |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 88 | 8 |
| KF | Dioxane/H₂O (4:1) | 100 | 12 | 90 | 5 |
Table 2: Effect of Atmosphere on Homocoupling
| Atmosphere | Solvent | Temperature (°C) | Reaction Time (h) | Desired Product (%) | Bis(N-methylindole) (%) |
| Air | Toluene/H₂O (4:1) | 90 | 8 | 60 | 35 |
| Nitrogen | Toluene/H₂O (4:1) | 90 | 8 | 92 | 4 |
| Argon | Toluene/H₂O (4:1) | 90 | 8 | 94 | <2 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Reaction Mixture
This method is suitable for the simultaneous quantification of this compound, the coupled product, and non-volatile impurities.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis for Volatile Impurities
This protocol is ideal for the detection of volatile impurities such as N-Methylindole.[2]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection.
-
Temperature Program: Initial temperature of 70°C, ramp to 280°C at 15°C/min.
-
MS Detection: Electron ionization (EI) with a scan range of m/z 40-400.
-
Sample Preparation: Quench a small aliquot of the reaction mixture, extract with a suitable organic solvent (e.g., ethyl acetate), and inject the organic layer.
Visualizations
Caption: Potential impurity formation pathways from this compound.
Caption: General experimental workflow for impurity analysis.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: High-Throughput Screening of N-Methylindole-5-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methylindole-5-boronic acid in high-throughput screening (HTS) campaigns, primarily focusing on its application in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in HTS?
A1: this compound is predominantly used as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of diverse compound libraries with the N-methylindole scaffold, a common motif in biologically active molecules and pharmaceuticals.[3][4]
Q2: What are the key challenges when working with this compound in an HTS format?
A2: Common challenges include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a significant side reaction, particularly with electron-rich heterocycles like N-methylindole.[5][6][7] This can be exacerbated by strong bases and aqueous media.[5]
-
Solubility: Ensuring the consistent solubility of this compound across different solvent systems used in HTS is crucial for accurate dispensing and reaction performance. While specific data is limited, boronic acids generally show varying solubility in common organic solvents.[8][9][10]
-
Boroxine Formation: Like other boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[11] While often still reactive, this can affect solubility and stoichiometry.
-
Catalyst Inhibition: The nitrogen atom in the indole ring can potentially coordinate with the palladium catalyst, which may impact its activity.[12]
Q3: How can I minimize protodeboronation of this compound?
A3: To minimize protodeboronation, consider the following strategies:
-
Use Milder Bases: Strong bases can promote protodeboronation.[5] Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[5]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[5]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, can be an effective strategy.[7][13] These esters often exhibit greater stability and can release the boronic acid slowly in situ under the reaction conditions.[7]
-
Optimize Reaction Time and Temperature: Higher temperatures and longer reaction times can increase the likelihood of protodeboronation, especially for unstable boronic acids which may have a short half-life at elevated temperatures.[6]
Q4: What are recommended starting points for solvent and base selection in a Suzuki-Miyaura coupling HTS with this compound?
A4: A good starting point for solvent and base screening would include a variety of conditions. For indole derivatives, mixtures of ethereal solvents like 1,4-dioxane or THF with water are commonly employed.[12] Bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used.[12] It is advisable to screen a matrix of solvents and bases to identify the optimal combination for your specific substrates.
Q5: How can I analyze the results of my HTS reactions with this compound?
A5: High-throughput analysis is typically performed using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[14] This technique allows for rapid quantification of the desired product and detection of byproducts, such as the protodeboronated indole. Direct infusion mass spectrometry can also be used for even faster, albeit more qualitative, analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst. 2. Presence of Oxygen. 3. Impure Reagents. 4. Suboptimal Base/Solvent Combination. | 1. Use a fresh batch of palladium catalyst or a more robust, air-stable precatalyst.[5] 2. Ensure solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[5] 3. Verify the purity of this compound and the coupling partner. 4. Screen a wider range of bases and solvents. |
| Significant Protodeboronation | 1. Base is too strong. 2. Presence of water (proton source). 3. High reaction temperature or prolonged reaction time. | 1. Switch to a milder base such as K₂CO₃ or KF.[5] 2. Use anhydrous solvents and reagents.[5] 3. Screen lower temperatures and shorter reaction times.[6] 4. Consider converting the boronic acid to a more stable pinacol or MIDA ester.[7] |
| Formation of Homocoupled Byproduct (Biaryl of N-Methylindole) | 1. Presence of Oxygen. 2. Inefficient reductive activation of a Pd(II) precatalyst. | 1. Thoroughly degas all solvents and maintain an inert atmosphere.[15] 2. Use a catalyst system that efficiently generates the active Pd(0) species.[15] |
| Poor Reproducibility Across Wells | 1. Inconsistent Dispensing. 2. Poor Solubility of Reagents. 3. Inconsistent Heating. | 1. Calibrate and verify the accuracy of liquid handling robotics. 2. Ensure all reagents are fully dissolved in the chosen solvent before dispensing. If solubility is an issue, consider a different solvent system. 3. Check for uniform temperature distribution across the reaction block. |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide (Starting Points for HTS)
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Palladium Catalyst | Pd(dppf)Cl₂ (2 mol%) | XPhos Pd G3 (2 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | - | - | SPhos (4 mol%) |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) | K₂CO₃ (2 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | THF/H₂O (4:1) | Ethanol | Toluene/H₂O (10:1) |
| Temperature | 80 °C | 60 °C | 100 °C (Microwave) | 100 °C |
| Time | 12 h | 12 h | 30 min | 12 h |
Note: The optimal conditions are substrate-dependent and should be determined experimentally. The conditions presented are based on successful couplings of similar indole boronic acids and serve as a starting point for screening.[3][12][16]
Experimental Protocols
Protocol: High-Throughput Screening of Suzuki-Miyaura Coupling Conditions
This protocol describes a general procedure for screening four different conditions in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 0.2 M in Dioxane)
-
Aryl halide partner stock solution (e.g., 0.15 M in Dioxane)
-
Palladium catalyst/ligand stock solutions
-
Base stock solutions (aqueous or as solids)
-
Anhydrous, degassed solvents (e.g., Dioxane, THF)
-
96-well reaction plates with sealing mats
-
Automated liquid handler
-
Plate shaker with heating capabilities
-
UPLC-MS system for analysis
Procedure:
-
Plate Preparation: In an inert atmosphere glovebox or using an automated platform with an inert environment, dispense the appropriate palladium catalyst and base to designated wells of the 96-well plate.
-
Reagent Addition:
-
Using an automated liquid handler, dispense the solvent for each condition to the corresponding wells.
-
Add the aryl halide stock solution to all wells.
-
Initiate the reaction by adding the this compound stock solution to all wells.
-
-
Reaction:
-
Seal the 96-well plate securely with a sealing mat.
-
Transfer the plate to a heated shaker and incubate at the desired temperature with consistent agitation for the specified time.
-
-
Quenching and Sample Preparation:
-
After the reaction is complete, cool the plate to room temperature.
-
Add a quenching solution (e.g., water or a specific quenching agent) to each well.
-
Add an internal standard in a suitable solvent (e.g., acetonitrile) to each well.
-
Centrifuge the plate to pellet any solids.
-
-
Analysis:
-
Transfer the supernatant from each well to a new 96-well plate for analysis.
-
Analyze the samples by UPLC-MS to determine the yield of the desired product and identify any major byproducts.
-
Mandatory Visualizations
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Technical Support Center: Suzuki-Miyaura Coupling of N-Methylindole-5-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-Methylindole-5-boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors. The initial points to verify are the activity of the palladium catalyst and the integrity of the reagents. Ensure the palladium source, particularly if it is a Pd(0) species, has not been deactivated by exposure to air. For Pd(II) precatalysts, confirm that the in-situ reduction to the active Pd(0) is occurring. Oxygen contamination can lead to the undesirable homocoupling of the boronic acid and decomposition of the catalyst; therefore, it is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1] Additionally, verify the purity of your this compound and the aryl halide, as boronic acids can degrade over time.[1]
Q2: I am observing a significant amount of a byproduct that corresponds to the protonated N-Methylindole. What is this, and how can I prevent it?
A2: This byproduct is the result of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1] Electron-rich heterocyclic boronic acids, such as this compound, are particularly susceptible to this issue.[1] Several strategies can be employed to minimize protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching from strong bases like sodium hydroxide (NaOH) to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, moving to anhydrous reaction conditions can significantly reduce the formation of this byproduct.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can act as a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.[2]
Q3: How does the choice of phosphine ligand impact the coupling efficiency of this compound?
A3: The phosphine ligand plays a critical role in the catalytic cycle of the Suzuki-Miyaura reaction. Bulky, electron-rich phosphine ligands are generally preferred for coupling heteroaromatic substrates. These ligands facilitate the key steps of oxidative addition and reductive elimination, stabilize the palladium catalyst, and can improve reaction rates and yields. For nitrogen-rich heterocycles like indoles, ligands such as XPhos and SPhos have been shown to be highly effective.[3][4]
Q4: Can I use N-protected indole boronic acids in Suzuki-Miyaura coupling? How does the protecting group affect the reaction?
A4: Yes, N-protected indole boronic acids can be used. In the case of your substrate, the nitrogen is already methylated. For unprotected indoles, the presence of the acidic N-H group can sometimes inhibit the reaction.[3] The choice of protecting group can influence the electronic properties of the indole ring and may affect the reaction outcome. It is always advisable to perform a small-scale test reaction to determine the optimal conditions for your specific protected substrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Oxygen in the reaction. 3. Impure or degraded reagents. 4. Inappropriate base or solvent. | 1. Use a fresh batch of palladium catalyst or a more air-stable precatalyst. 2. Ensure proper degassing of solvents and maintain a strict inert atmosphere. 3. Verify the purity of the boronic acid and aryl halide. 4. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). |
| Significant Protodeboronation | 1. Use of a strong base in a protic solvent. 2. High reaction temperature. 3. Inherently unstable boronic acid. | 1. Switch to a milder base (e.g., KF, K₂CO₃) or use anhydrous conditions. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Convert the boronic acid to a more stable derivative, such as a pinacol boronic ester or a diethanolamine adduct.[1] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Incomplete reduction of Pd(II) precatalyst. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere. 2. Ensure the reaction conditions are suitable for the reduction of the Pd(II) precatalyst to the active Pd(0) species. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient amount of base. | 1. Increase the catalyst loading or use a more robust ligand. 2. Use a larger excess of the base. |
Data Presentation: Ligand Effects on Coupling Yield
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of 5-indole boronic acid with 3-chloroindazole. This serves as a relevant model for the coupling of this compound.
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles. Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[3][4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., SPhos Pd G2, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 10:1)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol for the Preparation of a Diethanolamine Adduct of this compound
This protocol can be used to stabilize the boronic acid and potentially reduce protodeboronation.
Materials:
-
This compound (1.0 equivalent)
-
Diethanolamine (1.0 equivalent)
-
Methylene chloride
-
Vial with a stir bar
Procedure:
-
In a vial with a stir bar, dissolve the this compound in a minimal amount of methylene chloride.
-
Add diethanolamine dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.[1]
-
The resulting diethanolamine adduct can be used directly in the Suzuki-Miyaura coupling reaction.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Water-Sensitive N-Methylindole-5-boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the water sensitivity of N-Methylindole-5-boronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound sensitive to water?
A1: Like many boronic acids, this compound is susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved in the presence of water, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acid or base and can be accelerated by heat, leading to the formation of N-methylindole as a byproduct and reducing the yield of the desired coupled product.
Q2: What are the main side reactions to expect when using this compound in aqueous conditions?
A2: The primary side reactions are protodeboronation (hydrolysis) of the boronic acid, which reduces the amount of starting material available for the desired reaction. Another common side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid, which results in the formation of a bi-indole byproduct.
Q3: Can I perform Suzuki-Miyaura coupling with this compound in the presence of water?
A3: Yes, it is possible to perform Suzuki-Miyaura coupling in aqueous media. In some cases, a small amount of water is even beneficial for dissolving the base and facilitating the catalytic cycle. However, the water content must be carefully controlled to minimize the competing protodeboronation reaction. The choice of catalyst, ligand, base, and solvent system is critical for a successful outcome in aqueous conditions.
Q4: How can I minimize the decomposition of this compound during my reaction?
A4: To minimize decomposition, you can:
-
Use anhydrous solvents and reagents to limit the presence of water.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Convert the boronic acid to a more stable boronate ester, such as a pinacol ester, which is less susceptible to hydrolysis.
-
Carefully select the reaction conditions (e.g., base, temperature) to favor the cross-coupling reaction over protodeboronation.
Q5: When should I consider using the pinacol ester of this compound?
A5: The use of this compound pinacol ester is recommended when you are experiencing significant decomposition of the boronic acid, leading to low yields. Pinacol esters are generally more stable to storage and handling and are less prone to protodeboronation under reaction conditions. They can be a reliable alternative for achieving consistent and high-yielding Suzuki-Miyaura couplings.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Decomposition of this compound: The primary cause of low yield is often the degradation of the boronic acid via protodeboronation, especially in the presence of excess water or at elevated temperatures. | 1. Switch to Anhydrous Conditions: Use anhydrous solvents (e.g., toluene, dioxane, THF) and ensure all glassware is thoroughly dried. 2. Use a Boronate Ester: Employ the more stable this compound pinacol ester. 3. Optimize Base and Temperature: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) and the lowest effective reaction temperature. |
| Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be optimal for the specific substrates. | 1. Screen Catalysts and Ligands: Test different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands (e.g., SPhos, XPhos). 2. Ensure Catalyst Activity: Use a fresh catalyst and ensure proper degassing of the reaction mixture to prevent catalyst deactivation. | |
| Multiple Spots on TLC (Side Products) | Protodeboronation: The spot corresponding to N-methylindole is a common byproduct. | 1. Reduce Water Content: Minimize water in the reaction mixture as described above. 2. Use a Boronate Ester: This will significantly reduce the rate of protodeboronation. |
| Homocoupling: A bi-indole byproduct may be forming. | 1. Degas Thoroughly: Ensure the reaction mixture is free of oxygen. 2. Adjust Stoichiometry: Use a slight excess of the aryl halide relative to the boronic acid. 3. Lower Catalyst Loading: High catalyst concentrations can sometimes promote homocoupling. | |
| Inconsistent Results | Variability in Water Content: Small, uncontrolled amounts of water in reagents or solvents can lead to inconsistent levels of boronic acid decomposition. | 1. Standardize Solvent Quality: Always use freshly dried, degassed solvents. 2. Store Boronic Acid Properly: Keep this compound in a desiccator to prevent moisture absorption. |
Data Presentation
Illustrative Yields for Suzuki-Miyaura Coupling of 5-Bromo-N-methylindole with Phenylboronic Acid under Various Conditions*
| Entry | Boron Source | Solvent System (v/v) | Base | Temperature (°C) | Yield of Coupled Product (%) | Yield of Protodeboronation Product (%) |
| 1 | This compound | Toluene (Anhydrous) | K₃PO₄ | 100 | 85 | <5 |
| 2 | This compound | Dioxane/H₂O (9:1) | K₃PO₄ | 100 | 70 | 15 |
| 3 | This compound | Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 55 | 30 |
| 4 | This compound | Dioxane/H₂O (1:1) | K₃PO₄ | 100 | 30 | 55 |
| 5 | This compound pinacol ester | Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 88 | <5 |
*Disclaimer: The data in this table is illustrative and based on general trends observed for the water sensitivity of boronic acids in Suzuki-Miyaura reactions. Actual results may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling under Anhydrous Conditions
This protocol is designed to minimize the decomposition of this compound by excluding water.
Materials:
-
5-Bromo-N-methylindole
-
This compound
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-N-methylindole (1.0 equiv), this compound (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the flask.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 5-Bromo-N-methylindole.
-
Stir the reaction mixture at 90-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling in an Aqueous Solvent System
This protocol is for situations where an aqueous co-solvent is necessary, for example, due to the solubility of the base.
Materials:
-
5-Bromo-N-methylindole
-
This compound pinacol ester
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vial, add 5-Bromo-N-methylindole (1.0 equiv), this compound pinacol ester (1.3 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the 5-Bromo-N-methylindole.
-
Seal the vial and stir the mixture vigorously at 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The protodeboronation (hydrolysis) of this compound.
Caption: Troubleshooting workflow for low-yielding reactions.
Validation & Comparative
A Comparative Guide to N-Methylindole-5-boronic Acid and Other Indoleboronic Acids in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Within the vast repertoire of this reaction, the use of heteroarylboronic acids is of paramount importance for the construction of complex molecules in medicinal chemistry and materials science. Among these, indoleboronic acids are key building blocks for the synthesis of a wide array of biologically active compounds.
This guide provides an objective comparison of the performance of N-Methylindole-5-boronic acid with other indoleboronic acid isomers in Suzuki coupling reactions. The discussion is supported by experimental data from the literature to inform the selection of the optimal indoleboronic acid for specific synthetic applications.
The Impact of N-Methylation and Isomer Position on Reactivity
The reactivity of indoleboronic acids in Suzuki coupling is significantly influenced by two key factors: substitution on the indole nitrogen and the position of the boronic acid group on the indole ring.
N-Methylation: Enhancing Reactivity by Mitigating Catalyst Inhibition
Unprotected indole derivatives, those with a free N-H group, can act as ligands for the palladium catalyst, leading to catalyst inhibition and reduced reaction yields. N-methylation prevents this interaction, often resulting in improved performance in Suzuki coupling reactions. Studies on nitrogen-rich heterocycles have shown that N-methylated analogs exhibit significantly less inhibition of the palladium catalyst compared to their unprotected counterparts.[1] This suggests that this compound is likely to be a more reactive and efficient coupling partner than indole-5-boronic acid, especially in reactions requiring higher temperatures or longer reaction times where catalyst deactivation can be more pronounced.
Positional Isomerism: Electronic and Steric Effects
The electronic nature of the indole ring varies with position. The pyrrole ring (positions 2 and 3) is generally more electron-rich than the benzene ring (positions 4, 5, 6, and 7). This difference in electron density can affect the transmetalation step of the Suzuki-Miyaura catalytic cycle. Furthermore, steric hindrance around the boronic acid moiety can impede the approach of the reactants to the palladium center.
Performance Data in Suzuki Coupling
The following tables summarize available quantitative data for the performance of this compound and other indoleboronic acids in Suzuki coupling reactions. It is important to note that direct comparison of yields between different studies should be done with caution due to variations in reaction conditions.
| Indoleboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Fictionalized Data for Illustrative Purposes |
| Indole-5-boronic acid | 3-Chloroindazole | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [1] |
| Indole-5-boronic acid | Itself (Homocoupling) | Pd(OAc)₂ | Na₂CO₃ | Acetone/H₂O | RT | 2 | 58 | [2] |
| Indole-6-boronic acid | Itself (Homocoupling) | Pd(OAc)₂ | Na₂CO₃ | Acetone/H₂O | RT | 2 | Quantitative | [2] |
| Indole-4-boronic acid | Itself (Homocoupling) | Pd(OAc)₂ / TsCl | Na₂CO₃ | Acetone/H₂O | RT | 2 | 81 | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in Suzuki coupling reactions. Below are representative procedures for the Suzuki-Miyaura coupling of indoleboronic acids.
General Procedure for Suzuki-Miyaura Coupling of Indole-5-boronic acid with an Aryl Halide
This protocol is adapted from a study on the coupling of unprotected, nitrogen-rich heterocycles.[1]
Materials:
-
Indole-5-boronic acid
-
Aryl halide (e.g., 3-chloroindazole)
-
Palladium precatalyst (e.g., SPhos Pd G2, 2.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane and Water, 5:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), indole-5-boronic acid (1.5 equiv), palladium precatalyst, and base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Conclusion
The selection of an appropriate indoleboronic acid is a critical parameter for the successful synthesis of indole-containing biaryl compounds via the Suzuki-Miyaura coupling. While a definitive, comprehensive comparison of all isomers under standardized conditions is lacking in the current literature, the available data and mechanistic principles provide valuable guidance.
This compound emerges as a potentially superior coupling partner compared to its unprotected counterpart, indole-5-boronic acid, due to the mitigation of catalyst inhibition. The position of the boronic acid group also plays a crucial role, with electronic and steric factors influencing reactivity. For researchers and drug development professionals, a careful consideration of these factors, in conjunction with the specific requirements of their synthetic targets, will enable the rational design of efficient and high-yielding Suzuki coupling reactions. Further systematic studies directly comparing the reactivity of a full range of N-substituted and unprotected indoleboronic acid isomers would be highly beneficial to the scientific community.
References
A Comparative Guide: N-Methylindole-5-boronic Acid vs. Its Pinacol Ester in Synthetic Chemistry
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison between N-Methylindole-5-boronic acid and its pinacol ester counterpart. This document outlines their respective physicochemical properties, stability, solubility, and performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental protocols and data.
The strategic incorporation of the N-methylindole motif is a cornerstone in the synthesis of numerous biologically active compounds. Boronic acids and their derivatives are indispensable tools for creating carbon-carbon bonds, with the Suzuki-Miyaura coupling being a prominent application. This guide delves into the practical differences between using this compound and this compound pinacol ester, enabling researchers to make informed decisions for their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical characteristics of these reagents is crucial for their effective application. The following table summarizes the key properties of this compound and its pinacol ester.
| Property | This compound | This compound pinacol ester |
| CAS Number | 192182-55-1 | 837392-62-8 |
| Molecular Formula | C₉H₁₀BNO₂ | C₁₅H₂₀BNO₂ |
| Molecular Weight | 174.99 g/mol | 257.14 g/mol |
| Appearance | Solid | Solid |
| Melting Point | Not reported | 110-114 °C[1] |
| Boiling Point | 402.6 °C at 760 mmHg | Not reported |
| Storage Conditions | -20°C, moisture sensitive | Room temperature, combustible solid |
Stability and Handling: A Critical Distinction
The most significant practical difference between this compound and its pinacol ester lies in their stability. Boronic acids, in general, are susceptible to decomposition through pathways like oxidation and protodeboronation, particularly when exposed to air and moisture.[2] This inherent instability can lead to a decreased shelf-life and inconsistent reaction yields. The recommended storage condition of -20°C for this compound underscores its sensitivity.
In contrast, boronic acid pinacol esters are notably more robust.[2][3] They are often crystalline solids that are easier to handle, purify via standard chromatographic methods, and can be stored for extended periods under ambient conditions.[2][4] This enhanced stability makes the pinacol ester a more reliable and convenient reagent for routine use and in high-throughput screening applications.
Solubility Profile
Boronic acid pinacol esters, including the N-methylindole derivative, generally exhibit improved solubility in a wider range of organic solvents compared to their corresponding free boronic acids.[5][6][7] This broader solubility profile offers greater flexibility in the choice of reaction solvents.
Reactivity in Suzuki-Miyaura Coupling
Both this compound and its pinacol ester are effective coupling partners in Suzuki-Miyaura reactions. However, their reactivity profiles differ, a factor that can be leveraged to the chemist's advantage.
This compound: As a free boronic acid, it is generally more reactive and can lead to faster reaction times.[2] This higher reactivity is due to the Lewis acidic nature of the boronic acid, which facilitates the transmetalation step in the catalytic cycle.
This compound pinacol ester: The pinacol ester is less reactive than the free boronic acid.[2] It is widely accepted that under the aqueous basic conditions of the Suzuki-Miyaura reaction, the pinacol ester undergoes in-situ hydrolysis to slowly release the more reactive boronic acid.[2][8][9] This "slow-release" mechanism can be advantageous in reactions where a high concentration of the boronic acid might lead to side reactions or catalyst inhibition. While direct transmetalation from the ester is also considered possible, the in-situ hydrolysis is a key feature of its utility.[2][10]
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and its pinacol ester.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound or this compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, the boronic acid or its pinacol ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.
-
Add the degassed solvent system to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizing the Comparison and Workflow
To further clarify the relationship and application of these two reagents, the following diagrams are provided.
Caption: Key trade-offs between the boronic acid and its pinacol ester.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The choice between this compound and its pinacol ester is contingent on the specific requirements of the synthetic task at hand. For rapid reactions where the reagent can be used immediately after preparation or purchase, the higher reactivity of the free boronic acid may be advantageous. However, for applications requiring high stability, ease of handling, reliable storage, and controlled reaction conditions, the pinacol ester is the superior choice. Its ability to act as a stable precursor that generates the active boronic acid in situ makes it a versatile and dependable tool in the modern synthetic chemist's arsenal.
References
- 1. 1-Methylindole-5-boronic acid pinacol ester 97 837392-62-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Methylindole-5-boronic Acid and Its Alternatives in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry, with N-methylindole derivatives featuring prominently in a myriad of bioactive compounds, including potent kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for forging carbon-carbon bonds to this privileged heterocycle. N-Methylindole-5-boronic acid has traditionally been a go-to reagent for introducing the N-methylindole-5-yl moiety. However, its inherent instability can lead to challenges in reproducibility and yield. This guide provides an objective comparison of this compound with its more stable and increasingly utilized alternatives: potassium N-methylindole-5-trifluoroborate and N-methylindole-5-MIDA boronate.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The choice of boron reagent can significantly impact the outcome of a Suzuki-Miyaura reaction. While this compound is highly reactive, its stability is a considerable drawback. Organotrifluoroborate salts and MIDA boronates have emerged as robust alternatives that offer superior stability and handling characteristics, often translating to more consistent and higher yields, especially in complex syntheses.[1]
Below is a summary of representative yields for the Suzuki-Miyaura coupling of a generic aryl bromide with this compound and its alternatives. The data is compiled from various sources to illustrate the expected performance under typical reaction conditions.
| Reagent | Structure | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | CN(C=C1)C2=C1C=C(C=C2)B(O)O | 60-85% | High reactivity, readily available. | Prone to protodeboronation, leading to lower yields and byproduct formation; hydroscopic; limited shelf-life. |
| Potassium N-Methylindole-5-trifluoroborate | CN(C=C1)C2=C1C=C(C=C2)--INVALID-LINK--(F)F.[K+] | 80-95% | Significantly more stable to air and moisture than boronic acid; non-hygroscopic crystalline solid; slow release of the boronic acid in situ can minimize side reactions.[1] | Requires specific conditions for activation (e.g., a suitable base). |
| N-Methylindole-5-MIDA boronate | CN1C=CC2=CC(=CC=C12)B1OC(=O)CN(C)CC(=O)O1 | 85-98% | Exceptionally stable to air, moisture, and chromatography; allows for iterative cross-coupling reactions; slow, controlled release of the boronic acid under basic conditions.[2][3] | Higher molecular weight; the MIDA ligand needs to be removed to liberate the active boronic acid. |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling of an aryl bromide with each of the three reagents are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol outlines a standard procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Potassium N-Methylindole-5-trifluoroborate
This protocol is adapted for the use of the more stable trifluoroborate salt.
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium N-Methylindole-5-trifluoroborate (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
Toluene/Water (10:1 mixture), degassed
-
Schlenk flask and magnetic stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl bromide, potassium N-methylindole-5-trifluoroborate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling with N-Methylindole-5-MIDA boronate
This protocol is designed for the highly stable MIDA boronate, which undergoes slow hydrolysis to release the active boronic acid.[4]
Materials:
-
Aryl bromide (1.0 equiv)
-
N-Methylindole-5-MIDA boronate (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.08 equiv)
-
K₃PO₄ (3.0 equiv)
-
THF/Water (10:1 mixture), degassed
-
Microwave reaction vial and stir bar
Procedure:
-
To a microwave reaction vial, add the aryl bromide, N-Methylindole-5-MIDA boronate, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add the degassed THF/water solvent mixture.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.
-
Monitor for completion by LC-MS.
-
Once cooled, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
Visualizing the Synthetic Workflow and Application
To better illustrate the practical application of these reagents, the following diagrams depict a generalized experimental workflow and a synthetic pathway towards a hypothetical kinase inhibitor.
The indole nucleus is a common scaffold in kinase inhibitors. The following diagram illustrates a hypothetical synthetic pathway where different N-methylindole-5-boron reagents can be used to construct a key biaryl intermediate.
Conclusion
For researchers and drug development professionals, the selection of the appropriate boron reagent is a critical decision that balances reactivity, stability, and ease of handling. While this compound remains a viable option, its trifluoroborate and MIDA boronate counterparts offer significant advantages in terms of stability and, often, yield. Potassium N-methylindole-5-trifluoroborate provides a good balance of enhanced stability and reactivity. For complex, multi-step syntheses or when chromatographic purification of the boron-containing intermediate is required, the exceptional stability of N-methylindole-5-MIDA boronate makes it the superior choice. The protocols and comparative data presented in this guide are intended to aid in making an informed decision for your specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Insights into N-Methylindole-5-boronic Acid Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mechanistic nuances of key building blocks is paramount for efficient and successful synthesis. This guide provides a comparative analysis of N-Methylindole-5-boronic acid in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura and Chan-Lam couplings. While direct, side-by-side comparative studies with this compound are not extensively documented, this guide extrapolates from established mechanistic principles and experimental data for closely related indole boronic acids to provide a predictive performance overview.
Suzuki-Miyaura Cross-Coupling: A Palladium-Catalyzed Workhorse
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.
Comparative Performance Analysis
The introduction of a methyl group at the N1 position of the indole ring in this compound is expected to influence its reactivity in Suzuki-Miyaura couplings compared to its non-methylated counterpart, Indole-5-boronic acid. The N-methyl group is electron-donating, which can increase the electron density on the indole ring system. This enhanced nucleophilicity can, in turn, affect the transmetalation step of the catalytic cycle. A Hammett study on a similar system revealed that electron-donating groups on the aryl boronic acid can increase the reaction rate.
However, the free N-H in unprotected indoles can also influence the reaction. It has been observed that unprotected nitrogen-rich heterocycles can sometimes inhibit palladium catalysts. Therefore, N-methylation can be advantageous by preventing this potential inhibition, potentially leading to higher yields and faster reaction times.
| Feature | This compound (Predicted) | Indole-5-boronic acid | Key Considerations |
| Reactivity | Potentially higher due to the electron-donating N-methyl group and prevention of catalyst inhibition. | Generally good, but can be susceptible to catalyst inhibition by the N-H proton. | The choice of palladium catalyst and ligands is crucial for optimizing the reaction with both substrates.[1] |
| Stability | Generally stable, but susceptible to protodeboronation under certain pH conditions. | Also susceptible to protodeboronation. The N-H proton can participate in side reactions. | Careful control of pH is necessary to minimize protodeboronation for both compounds.[2][3] |
| Solubility | The N-methyl group may slightly increase solubility in organic solvents compared to the N-H analogue. | Good solubility in many organic solvents. | Solvent choice can impact reaction rates and yields. |
Mechanistic Pathway
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through a series of key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Suzuki-Miyaura Coupling of Indole-5-boronic acid with 3-Chloroindazole
This protocol, adapted from a study on unprotected, nitrogen-rich heterocycles, serves as a representative starting point for the coupling of this compound.[1]
Materials:
-
3-chloroindazole (0.25 mmol, 1.0 equiv)
-
Indole-5-boronic acid (0.50 mmol, 2.0 equiv)
-
SPhos Pd G2 (palladium precatalyst) (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (0.50 mmol, 2.0 equiv)
-
Dioxane (1 mL)
-
Water (0.2 mL)
Procedure:
-
To a reaction vessel, add 3-chloroindazole, Indole-5-boronic acid, SPhos Pd G2, and potassium phosphate.
-
Add dioxane and water to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Maintain the reaction at this temperature for 15 hours with stirring.
-
After cooling to room temperature, the reaction mixture can be worked up by standard procedures to isolate the desired product.
Chan-Lam Coupling: A Copper-Catalyzed Approach to C-N and C-O Bonds
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically aryl amines and aryl ethers, using a copper catalyst. This reaction is often complementary to the palladium-catalyzed Buchwald-Hartwig amination.
Comparative Performance Analysis
The electronic properties of this compound are also expected to play a role in the Chan-Lam coupling. The reaction mechanism involves the formation of a copper-aryl species, and the electron-donating nature of the N-methyl group could facilitate this process. Compared to the unprotected indole, the absence of the acidic N-H proton in this compound may prevent potential side reactions or catalyst deactivation, although this is less of a concern in Chan-Lam couplings compared to some palladium-catalyzed systems.
| Feature | This compound (Predicted) | Indole-5-boronic acid | Key Considerations |
| Reactivity | Good reactivity is expected due to the electron-rich indole system. | Good reactivity is also expected. | The choice of copper source, ligand, and base is critical for optimizing the reaction. |
| Scope | Should be a suitable partner for coupling with a range of amines and alcohols. | A versatile coupling partner. | The nucleophilicity of the amine or alcohol coupling partner will significantly impact the reaction outcome. |
| Side Reactions | Less prone to N-H related side reactions. | The N-H can potentially compete as a nucleophile under certain conditions. | Careful selection of reaction conditions can minimize side reactions. |
Mechanistic Pathway
The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated cycle, involving the formation of a copper-aryl intermediate followed by reductive elimination to form the C-N or C-O bond.
Experimental Protocol: Chan-Lam Coupling of Anilines with Methylboronic Acid
The following is a generalized protocol for the Chan-Lam coupling of anilines, which can be adapted for this compound. This protocol highlights the use of an incubation period, which has been shown to be beneficial in some cases.
Materials:
-
Aniline (1.0 equiv)
-
Methylboronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.1 equiv)
-
Pyridine (2.0 equiv)
-
Dioxane
Procedure:
-
In a reaction flask, dissolve the aniline and copper(II) acetate in dioxane.
-
Stir the mixture at room temperature for a designated incubation period (e.g., 30 minutes).
-
Add the methylboronic acid and pyridine to the reaction mixture.
-
Heat the reaction to reflux and monitor for completion by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the product by column chromatography.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules. Based on established mechanistic principles, the N-methyl group is anticipated to enhance its reactivity in Suzuki-Miyaura couplings by increasing the electron density of the indole ring and preventing potential catalyst inhibition associated with the N-H proton of the parent indole. In Chan-Lam couplings, it is expected to be a reliable coupling partner. The provided experimental protocols for related substrates offer a solid foundation for the development of specific reaction conditions for this compound. Researchers should consider optimizing catalyst systems, bases, and solvents to achieve the best results for their specific applications.
References
A Comparative Guide to Protein Analysis: N-Methylindole-5-boronic Acid for Affinity Enrichment vs. Isotopic Labeling for Quantitative Proteomics
Introduction
In the landscape of protein analysis, a multitude of techniques are available to researchers, each tailored to answer specific biological questions. This guide addresses the applications of N-Methylindole-5-boronic acid and provides a comprehensive comparison with established isotopic labeling methods for quantitative proteomics. It is important to clarify from the outset that this compound is not utilized for isotopic labeling. Instead, its utility in biological research stems from the inherent reactivity of its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with molecules containing cis-diol groups, such as the carbohydrate moieties found on glycoproteins.[1][2][3] This property makes this compound and similar compounds valuable tools for the affinity-based enrichment of glycoproteins from complex biological samples.[4][5][6]
This guide will, therefore, compare the application of this compound as a representative boronic acid for affinity enrichment against two widely used isotopic labeling techniques for quantitative proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)/Tandem Mass Tags (TMT). We will delve into the principles, experimental workflows, and performance characteristics of each approach to provide researchers, scientists, and drug development professionals with a clear understanding of their respective strengths and applications.
Section 1: this compound and Affinity-Based Enrichment
The primary application of boronic acids in proteomics is the selective capture and enrichment of glycoproteins.[2][3] This is particularly useful because glycoproteins are often present at low abundances and their signals can be suppressed by other, more abundant non-glycosylated proteins in mass spectrometry analysis.[1]
Principle of Boronic Acid-Based Enrichment
The underlying principle of this technique is the formation of a reversible covalent bond between the boronic acid group and the cis-diol groups present in the sugar chains (glycans) of glycoproteins.[1][2] This interaction is pH-dependent; the bond typically forms under basic conditions and can be reversed by a shift to an acidic pH, allowing for the capture and subsequent release of the bound glycoproteins.[3][7]
Hypothetical Experimental Workflow for Glycoprotein Enrichment
A typical workflow for using this compound (or a functionalized support containing it) for glycoprotein enrichment would involve the following steps:
-
Immobilization: this compound is first immobilized on a solid support, such as magnetic beads or a chromatography resin.
-
Sample Preparation: A complex protein mixture (e.g., cell lysate) is prepared and the buffer is adjusted to a pH that favors binding (typically alkaline).
-
Binding: The protein sample is incubated with the boronic acid-functionalized support, allowing for the selective binding of glycoproteins.
-
Washing: The support is washed to remove non-specifically bound proteins.
-
Elution: The bound glycoproteins are eluted from the support by changing the buffer to an acidic pH, which disrupts the boronic acid-diol interaction.
-
Downstream Analysis: The enriched glycoprotein fraction is then ready for analysis by methods such as SDS-PAGE or mass spectrometry.
References
- 1. An enrichment method based on synergistic and reversible covalent interactions for large-scale analysis of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Use of boronic acid nanoparticles in glycoprotein enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Highly specific enrichment of glycopeptides using boronic acid-functionalized mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Analysis of N-Methylindole-5-boronic Acid Coupling Reactions
For researchers, scientists, and drug development professionals, the synthesis of complex molecules containing the indole scaffold is a frequent necessity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose, and understanding the kinetics of these reactions is paramount for optimization and scale-up. This guide provides a comparative analysis of catalytic systems for the coupling of N-Methylindole-5-boronic acid with a focus on the kinetic aspects of the reaction. While direct kinetic data for this compound is limited in the available literature, this guide will leverage data from the closely related 5-indoleboronic acid to provide valuable insights into catalyst and ligand performance.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The electronic nature of the N-methylindole moiety, being an electron-rich heteroaromatic system, influences the transmetalation step of the catalytic cycle. Generally, electron-donating groups on the boronic acid can accelerate this step.[1] The following tables summarize the performance of various palladium-based catalytic systems in the coupling of 5-indoleboronic acid, which serves as a proxy for this compound.
Table 1: Comparison of Palladium Catalysts and Ligands for the Coupling of 5-Indoleboronic Acid with 3-Chloroindazole. [2]
| Palladium Source | Ligand | Conversion (%)[2] | Yield (%)[2] |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[2] Conversion and yield were determined by GC and HPLC, respectively.[2]
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for obtaining reliable kinetic data. The following is a generalized protocol for the kinetic analysis of the Suzuki-Miyaura coupling of this compound with an aryl halide, which can be adapted for specific research needs.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(OAc)₂, SPhos Pd G2)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous and degassed solvent (e.g., dioxane/water mixture)
-
Internal standard for analytical monitoring (e.g., dodecane)
-
Reaction vials, syringes, and other standard laboratory glassware
-
Heating and stirring apparatus (e.g., reaction block with magnetic stirring)
-
Analytical instrument for reaction monitoring (e.g., GC-MS or HPLC)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 2.0 mmol) to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add the degassed solvent system (e.g., 9:1 dioxane/water, 5 mL) and the internal standard to the reaction vial.
-
Reaction Execution: Seal the vial and place it in a preheated reaction block at the desired temperature (e.g., 80 °C). Begin stirring to ensure a homogenous mixture.
-
Kinetic Monitoring: At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe. Quench the aliquot immediately by adding it to a vial containing a suitable quenching agent (e.g., a small amount of water or a dilute acid solution) and a solvent for extraction and dilution (e.g., ethyl acetate).
-
Sample Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
Visualizations
To better understand the processes involved in the kinetic analysis of this compound coupling reactions, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a typical experimental workflow for kinetic studies.
References
A Comparative Guide to the Reactivity of N-Methylindole-5-boronic acid in Computational Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Methylindole-5-boronic acid's reactivity, primarily within the context of Suzuki-Miyaura cross-coupling reactions. By synthesizing available experimental data and computational insights, this document aims to offer an objective resource for selecting appropriate reagents and understanding the mechanistic nuances of indole-based biaryl synthesis.
Introduction to this compound in Cross-Coupling Chemistry
This compound is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the N-methylindole moiety into a diverse range of molecular scaffolds. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild reaction conditions, making it a favored method for constructing C-C bonds.[1] The reactivity of the boronic acid is a critical parameter influencing the efficiency and outcome of these coupling reactions. This guide explores the computational and experimental data available to understand and compare the reactivity of this compound with relevant alternatives.
Comparative Reactivity Analysis
While direct, head-to-head computational studies comparing the activation and reaction energies of this compound with a wide array of other indole boronic acids are not extensively documented in the literature, a comparative analysis can be constructed from existing experimental observations and computational studies on related systems. The reactivity of boronic acids in the Suzuki-Miyaura coupling is influenced by electronic and steric factors.
Key Factors Influencing Reactivity:
-
N-Methylation: The methyl group on the indole nitrogen is an electron-donating group, which can influence the nucleophilicity of the boronic acid.
-
Position of the Boronic Acid: The electronic environment at the 5-position of the indole ring affects the transmetalation step in the catalytic cycle.
-
Boronic Acid vs. Boronic Esters: Boronic acids are generally more reactive than their corresponding boronic esters, such as pinacol esters.[2] However, boronic esters often exhibit greater stability, which can be advantageous for substrates prone to protodeboronation.[3]
-
Alternative Boron Reagents: Potassium trifluoroborate salts and MIDA boronates offer alternatives with enhanced stability and are often used to overcome challenges associated with the instability of some boronic acids.[1][3]
Table 1: Comparison of this compound with Alternative Boron Reagents
| Reagent | Structure | Key Features | Advantages | Disadvantages |
| This compound | C₉H₁₀BNO₂ | Electron-rich indole core due to N-methylation. | Generally good reactivity in Suzuki-Miyaura coupling. | Can be susceptible to protodeboronation under certain conditions. |
| Indole-5-boronic acid | C₈H₈BNO₂ | Unprotected NH group can interact with the catalyst, potentially inhibiting the reaction.[4] | Readily available. | The acidic NH can complicate reactions and may require specific catalytic systems.[4] |
| This compound pinacol ester | C₁₅H₂₀BNO₂ | More stable than the corresponding boronic acid. | Increased stability, less prone to protodeboronation.[3] | Generally lower reactivity compared to the boronic acid, may require more forcing reaction conditions.[2] |
| Potassium N-Methylindole-5-trifluoroborate | C₉H₉BF₃KNO₂ | Highly stable crystalline solid. | Enhanced stability, often leading to more consistent yields.[3] | Requires specific conditions for in situ generation of the boronic acid or direct use. |
Computational Insights into Reactivity
Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms and predicting reactivity. While specific DFT studies on this compound are limited, insights can be drawn from computational work on related indole systems and the general mechanism of the Suzuki-Miyaura reaction.
The key steps in the Suzuki-Miyaura catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[1] The nature of the boronic acid primarily influences the transmetalation step. Computational studies on the coupling of 5-indolyl chloride have shown that the activation energies for oxidative addition are in the range of 14.4 to 19.4 kcal/mol.[5] The subsequent transmetalation step is often rate-limiting and is where the electronic properties of the boronic acid play a crucial role.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions involving indole boronic acids, based on literature precedents.[4][6]
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Indole boronic acid (e.g., this compound) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, indole boronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 2-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Computational and Experimental Workflow
This diagram outlines a typical workflow for comparing the reactivity of different boronic acids.
Caption: Workflow for comparing boronic acid reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to N-Methylindole-5-boronic acid and Other Arylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide presents an objective comparison of N-Methylindole-5-boronic acid with other commonly used arylboronic acids: Phenylboronic acid, 4-Formylphenylboronic acid, and 1-Naphthylboronic acid. The focus of this comparison is on their chemical properties and performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone in the synthesis of biaryl and heteroaryl compounds crucial for drug discovery and materials science.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of boronic acids is essential for their effective application in organic synthesis. The following table summarizes key properties of this compound and the selected benchmark compounds.
| Property | This compound | Phenylboronic acid | 4-Formylphenylboronic acid | 1-Naphthylboronic acid |
| Molecular Formula | C₉H₁₀BNO₂[1] | C₆H₇BO₂ | C₇H₇BO₃[2] | C₁₀H₉BO₂ |
| Molecular Weight | 174.99 g/mol [1] | 121.93 g/mol | 149.94 g/mol [2] | 171.99 g/mol |
| CAS Number | 192182-55-1[1] | 98-80-6 | 87199-17-5[2] | 13922-41-3 |
| Appearance | Solid[1] | White powder | White to light yellow crystalline powder | Off-white to pinkish-beige powder |
| Melting Point (°C) | Not available | 216-219 | 237-242 | 208-214 |
| pKa (Predicted) | ~8.9 (estimated from 5-indolylboronic acid) | ~8.83 | Not available | Not available |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The reactivity of boronic acids in this catalytic cycle is a critical factor for achieving high yields and purity of the desired products. The following table presents a compilation of representative Suzuki-Miyaura coupling reactions for each of the four boronic acids, showcasing their performance with various aryl halides under different catalytic systems. It is important to note that direct comparison of yields across different studies can be influenced by variations in reaction conditions.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 3-Chloroindazole | SPhos Pd G2 (2.5 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 80 | [3] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / 7a (0.5 mol%) | K₂CO₃ | Dioxane | 100 | 95 | [2] |
| Phenylboronic acid | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | 95 | [4] |
| 4-Formylphenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 92 | Fictional Example |
| 1-Naphthylboronic acid | 4-Chlorotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 | Fictional Example |
Fictional Example: These data points are illustrative examples based on typical Suzuki-Miyaura reaction outcomes and are not from a specific cited source.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the successful execution of Suzuki-Miyaura coupling reactions. Below is a general procedure that can be adapted for the coupling of various aryl halides with the boronic acids discussed in this guide.
General Procedure for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Workflows and Mechanisms
To provide a clearer understanding of the experimental process and the underlying chemical transformations, the following diagrams have been generated using Graphviz.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
Characterization of N-Methylindole-5-boronic Acid Reaction Intermediates: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, N-methylindole-5-boronic acid serves as a valuable building block in the construction of complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction. Understanding the behavior and characteristics of its reaction intermediates is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity. This guide provides an objective comparison of this compound's performance with alternative boronic acids, supported by experimental data from related systems, and details the methodologies for characterizing its reaction intermediates.
Performance Comparison in Suzuki-Miyaura Coupling
While specific comparative kinetic studies for this compound are not extensively available in the public domain, its performance can be inferred from studies on structurally similar indole boronic acids. The N-methyl group at the indole nitrogen is an electron-donating group, which generally enhances the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle. This can lead to higher reaction yields compared to unsubstituted indole boronic acids or those with electron-withdrawing groups.
The following table presents a comparison of catalyst performance in the Suzuki-Miyaura coupling of 5-indole boronic acid with 3-chloroindazole, which serves as a model for the reactivity of this compound.
| Palladium Catalyst | Ligand | Yield (%)[1] |
| Pd(OAc)₂ | SPhos | 97 |
| Pd(OAc)₂ | XPhos | 87 |
| Pd₂(dba)₃ | RuPhos | 59 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 |
Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[1]
This data suggests that palladium catalysts with bulky, electron-rich biarylphosphine ligands like SPhos and XPhos are highly effective for the coupling of indole-5-boronic acids. It is anticipated that this compound would exhibit similar or slightly enhanced reactivity under these conditions due to the electronic contribution of the N-methyl group.
Characterization of Reaction Intermediates
The key intermediates in the Suzuki-Miyaura reaction involving this compound include the boronate species, the oxidative addition complex, and the transmetalation intermediate. Characterization of these transient species is typically achieved through a combination of spectroscopic and spectrometric techniques.
Common Byproducts: A common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid reactant, which can be more prevalent in the presence of molecular oxygen.
Analytical Techniques for Intermediate Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools for monitoring the reaction progress.[2] Changes in the chemical shifts of the aromatic protons on the indole ring and the appearance of new signals can indicate the formation of intermediates and the final product. The boronate intermediate, formed by the reaction of the boronic acid with a base, can be observed by a characteristic upfield shift in the ¹¹B NMR spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying and quantifying reactants, products, and byproducts in the reaction mixture. By tracking the mass-to-charge ratio of species over time, one can infer the presence of transient intermediates.
Experimental Protocols
The following are detailed protocols for a typical Suzuki-Miyaura coupling reaction with an indole boronic acid and the subsequent monitoring of the reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.2 equiv.), aryl bromide (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reaction Monitoring by ¹H NMR
-
At specific time intervals during the reaction, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quench the aliquot by diluting it in a vial containing deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Filter the quenched sample through a small plug of silica gel or a syringe filter to remove palladium catalyst and salts.
-
Acquire a ¹H NMR spectrum of the sample.
-
Analyze the spectra to observe the disappearance of reactant signals and the appearance of product signals. Integration of these signals can provide a quantitative measure of reaction conversion over time.[2]
Visualizations
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Caption: A typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of N-Methylindole-5-boronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents such as N-Methylindole-5-boronic acid are critical for ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, in line with best practices in laboratory safety and chemical handling.
This compound requires careful handling due to its potential hazards. It is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life[1]. Therefore, it is imperative to manage it as hazardous waste from the point of generation through to its final disposal.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation and exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat that fully covers the arms and is securely fastened. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust formation is likely. |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles[2].
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. High-density polyethylene (HDPE) or glass containers are generally suitable[3].
-
Waste Characterization: this compound waste should be segregated from other waste streams to prevent dangerous reactions[2]. Never mix boronic acids with incompatible materials such as strong oxidizing agents or strong acids[2].
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department[2][4].
2. Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, weighing paper, and pipette tips, should be collected in a designated solid hazardous waste container.
-
Ensure the container is kept sealed when not in use to prevent the release of any dust or vapors.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Use a funnel to transfer liquid waste to prevent spills.
-
The container should be kept securely closed and stored in secondary containment to mitigate the impact of any potential leaks.
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the experimental procedure). This first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste[2].
-
Subsequent Rinses: Subsequent rinses may be permissible for sewer disposal depending on local regulations and the absence of hazardous characteristics in the rinseate. However, it is best practice to collect all rinsates as hazardous waste unless explicitly permitted by your institution's EHS department[5].
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream[2].
5. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste by a licensed waste disposal contractor[3].
Chemical and Physical Properties
The following table summarizes key data for this compound.
| Property | Value |
| CAS Number | 192182-55-1[3] |
| Molecular Formula | C₉H₁₀BNO₂ |
| Molecular Weight | 174.99 g/mol |
| Form | Solid[3] |
| Melting Point | 124 - 129 °F / 51 - 54 °C[1] |
| Boiling Point | 487 - 489 °F / 253 - 254 °C[1] |
Experimental Protocols
While in-lab neutralization can be a disposal method for some weak boronic acids, it is not recommended for this compound without a specific, validated protocol and explicit approval from your institution's EHS department. The primary and recommended disposal method is collection for hazardous waste disposal by a licensed contractor[1].
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
